molecular formula C10H12N2O B2635702 2-(1H-benzimidazol-2-yl)propan-2-ol CAS No. 59336-52-6

2-(1H-benzimidazol-2-yl)propan-2-ol

カタログ番号: B2635702
CAS番号: 59336-52-6
分子量: 176.219
InChIキー: GRQAHHVRIFRTRC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-benzimidazol-2-yl)propan-2-ol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.219. The purity is usually 95%.
BenchChem offers high-quality 2-(1H-benzimidazol-2-yl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-benzimidazol-2-yl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(1H-benzimidazol-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,13)9-11-7-5-3-4-6-8(7)12-9/h3-6,13H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQAHHVRIFRTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59336-52-6
Record name 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 2-(1H-benzimidazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol, a member of the pharmacologically significant benzimidazole family of heterocyclic compounds. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a robust scientific profile based on established principles of benzimidazole chemistry. We present a detailed, plausible synthetic protocol for its preparation via the Phillips condensation reaction. Furthermore, this guide offers an in-depth analysis of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) based on closely related, characterized analogs, providing a valuable reference for its identification and structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and development of novel benzimidazole-based therapeutic agents.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purine nucleotides allows benzimidazole derivatives to readily interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatile core is present in numerous FDA-approved drugs, highlighting its therapeutic importance.

The biological activities of benzimidazole derivatives are diverse and well-documented, encompassing:

  • Anticancer properties: Certain benzimidazoles function as antineoplastic agents.[2]

  • Antimicrobial effects: The scaffold is a key component in various antibacterial and antifungal drugs.[2]

  • Antiviral activity: Benzimidazole derivatives have shown promise as antiviral agents.[2]

  • Other therapeutic applications: They have also been investigated for their roles as antihypertensives, anti-inflammatory agents, and analgesics.[2]

The 2-substituted benzimidazoles are a particularly important class of these compounds. The substituent at the 2-position significantly influences the molecule's steric and electronic properties, and consequently its biological activity. The introduction of a tertiary alcohol group, as in 2-(1H-benzimidazol-2-yl)propan-2-ol, can enhance solubility and provide a potential site for further chemical modification or metabolic activity.

This guide focuses on providing a detailed understanding of the chemical nature of 2-(1H-benzimidazol-2-yl)propan-2-ol, a molecule of interest for its potential applications in drug discovery and development.

Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol: A Plausible Approach

The most direct and widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation reaction .[3][4] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[3] For the synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol, the logical precursors are o-phenylenediamine and 2-hydroxy-2-methylpropanoic acid (also known as 2-hydroxyisobutyric acid).

Synthesis_Workflow Reactant1 o-Phenylenediamine Intermediate N-Acylated Intermediate (transient) Reactant1->Intermediate + Reactant2 2-Hydroxy-2-methylpropanoic acid Reactant2->Intermediate Catalyst Acid Catalyst (e.g., 4M HCl or PPA) Catalyst->Intermediate Solvent Solvent (e.g., Water or high-boiling solvent) Solvent->Intermediate Heating Heating (Reflux) Cyclization Intramolecular Cyclization & Dehydration Heating->Cyclization Intermediate->Cyclization Formation Product 2-(1H-benzimidazol-2-yl)propan-2-ol Cyclization->Product Yields Purification Purification (Neutralization, Filtration, Recrystallization) Product->Purification

Figure 1: Proposed synthetic workflow for 2-(1H-benzimidazol-2-yl)propan-2-ol via Phillips condensation.
Experimental Protocol: Phillips Condensation

This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzimidazoles.[3][5] Optimization of reaction time and temperature may be necessary to achieve the highest yield.

Materials:

  • o-Phenylenediamine

  • 2-Hydroxy-2-methylpropanoic acid

  • 4 M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH) solution

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and 2-hydroxy-2-methylpropanoic acid (1.1 equivalents).

  • Acid Addition: Add a suitable amount of 4 M HCl or a catalytic amount of PPA to the flask. The acid acts as a catalyst to facilitate the condensation.

  • Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution into a beaker containing crushed ice.

  • Neutralization and Precipitation: Neutralize the solution by slowly adding a saturated solution of NaHCO₃ or a dilute NH₄OH solution until the pH is approximately 7. The product will precipitate out of the solution.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol-water mixture. If the product is colored, it can be decolorized by treating the hot solution with activated charcoal before filtration.

  • Drying: Dry the purified crystals in a vacuum oven to obtain pure 2-(1H-benzimidazol-2-yl)propan-2-ol.

Structural Elucidation: A Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methyl protons of the propan-2-ol group, and the exchangeable protons of the N-H and O-H groups.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic (H-4, H-7)7.50 - 7.70Multiplet2HThe protons ortho to the imidazole ring are typically deshielded.
Aromatic (H-5, H-6)7.10 - 7.30Multiplet2HThe protons meta to the imidazole ring are generally more shielded.
N-H~12.0Broad Singlet1HThe chemical shift of the N-H proton can vary depending on the solvent and concentration. This proton is exchangeable with D₂O.
O-HVariableBroad Singlet1HThe chemical shift of the hydroxyl proton is highly variable and depends on hydrogen bonding. This proton is also exchangeable with D₂O.
Methyl (-CH₃)~1.60Singlet6HThe two methyl groups are equivalent and appear as a sharp singlet.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
C=N (C-2)~155The carbon at the 2-position of the benzimidazole ring is significantly deshielded due to the two adjacent nitrogen atoms.
Quaternary Aromatic (C-3a, C-7a)~135 - 143The carbons at the fusion of the benzene and imidazole rings.
Aromatic CH (C-4, C-7)~122
Aromatic CH (C-5, C-6)~115
Quaternary Alcohol (-C(OH)-)~70The carbon bearing the hydroxyl group.
Methyl (-CH₃)~28The two equivalent methyl carbons.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H Stretch3400 - 3200BroadThe broadness is due to hydrogen bonding.
N-H Stretch3300 - 3100Medium, BroadThis may overlap with the O-H stretch.
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)2980 - 2850Medium to Strong
C=N Stretch1620 - 1580MediumCharacteristic of the imidazole ring.
C=C Stretch (Aromatic)1600 - 1450Medium
C-O Stretch1150 - 1050StrongCharacteristic of the tertiary alcohol.
Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/z Proposed Fragment Notes
176[M]⁺The molecular ion peak.
161[M - CH₃]⁺Loss of a methyl radical.
158[M - H₂O]⁺Loss of a water molecule.
118[Benzimidazole]⁺Fragmentation leading to the stable benzimidazole cation.

Potential Applications and Future Directions

Benzimidazole derivatives are of significant interest in drug discovery due to their wide range of biological activities.[2] The introduction of a tertiary alcohol moiety in 2-(1H-benzimidazol-2-yl)propan-2-ol could modulate its pharmacokinetic properties, such as solubility and metabolic stability, compared to other 2-substituted benzimidazoles.

Potential areas of investigation for this compound and its derivatives include:

  • Anticancer research: Screening for cytotoxic activity against various cancer cell lines.

  • Antimicrobial studies: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme inhibition assays: Investigating its potential to inhibit specific enzymes implicated in disease pathways.

The hydroxyl group also serves as a convenient handle for further chemical modifications, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Applications cluster_applications Potential Research Applications cluster_modification Chemical Modification Compound 2-(1H-benzimidazol-2-yl)propan-2-ol Anticancer Anticancer Agent Screening Compound->Anticancer Investigate as Antimicrobial Antimicrobial Activity Testing Compound->Antimicrobial Investigate as Enzyme Enzyme Inhibition Studies Compound->Enzyme Investigate for SAR Structure-Activity Relationship (SAR) Studies Compound->SAR Modify for Prodrug Prodrug Design SAR->Prodrug

Figure 2: Potential research pathways for 2-(1H-benzimidazol-2-yl)propan-2-ol.

Conclusion

This technical guide has provided a detailed theoretical framework for the synthesis and structural characterization of 2-(1H-benzimidazol-2-yl)propan-2-ol. By leveraging established synthetic methodologies, specifically the Phillips condensation, a plausible and detailed experimental protocol has been outlined. Although direct experimental spectroscopic data is not currently available in the public domain, a comprehensive analysis of expected NMR, IR, and mass spectrometry data has been presented based on the known spectral properties of analogous benzimidazole derivatives. This guide serves as a valuable resource for researchers and drug development professionals, offering a solid foundation for the synthesis, identification, and further investigation of this promising benzimidazole derivative.

References

  • Studies on preparation of 2-Acetylbenzimidazole. Der Pharma Chemica, 2012, 4 (3):1292-1295.
  • 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molecules 2012, 17(7), 8490-8496.
  • Synthesis, characterization, crystal structure and antitubercular activity of transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol. Journal of Molecular Structure, 2017, 1149, 439-448.
  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry, 2023, 5(2), 1-8.
  • The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. BenchChem.
  • o-PHENYLENEDIAMINE. Organic Syntheses, Coll. Vol. 2, p.501 (1943); Vol. 19, p.70 (1939).
  • An In-Depth Technical Guide to 2-tert-butyl-6-methyl-1H-benzimidazole. BenchChem.
  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules 2023, 28(13), 5229.
  • ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 2012, 5(4), 523-526.
  • tert-Butyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Properties. U.S. Environmental Protection Agency.
  • Synthesis of 2-hydroxybenzimidazole. PrepChem.
  • 1H NMR spectra. The Royal Society of Chemistry.
  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2013, 3(3), 649-658.
  • Synthesis, characterization and anti-microbial studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 2012, 4(11), 4937-4940.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 2021, 225, 113797.
  • tert-Butyl 2-(1H-benzimidazol-1-yl)acetate. Acta Crystallographica Section E, 2012, 68(12), o3329.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 2013, 4(8), 3180-3184.
  • New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 2021, 11(62), 39366-39380.
  • 3-[1-(2-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - 1H NMR Spectrum. SpectraBase.
  • 2-Benzimidazolepropanol. PubChem.
  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Saudi Chemical Society, 2017, 21(1), S109-S115.
  • Benzimidazole 13C NMR Spectrum. ChemicalBook.
  • Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.
  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie, 2016, 61(11-12), 899-906.
  • 2-(1H-BENZO[D]IMIDAZOL-2-YL)ETHANOL. Sigma-Aldrich.
  • N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide. Santa Cruz Biotechnology.
  • 1H-Benzimidazole-2-ethanol. NIST Chemistry WebBook.
  • ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.
  • FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[3][5]DIAZEPINES. HETEROCYCLES, 2011, 83(12), 2689-2735.

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances, 2021, 11(54), 34225-34229.
  • NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 2009, 78(2), 351-364.

Sources

physical properties of benzimidazole tertiary alcohol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Benzimidazole Tertiary Alcohol Derivatives

Abstract

Benzimidazole and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] The introduction of a tertiary alcohol moiety onto this privileged structure can profoundly influence its physicochemical properties, impacting everything from solubility and crystallinity to metabolic stability and target engagement.[3] This guide offers an in-depth exploration of the key for researchers, scientists, and drug development professionals. We will delve into the structural and analytical techniques used for their characterization, providing both theoretical grounding and practical, field-proven protocols. The causality behind experimental choices, the interpretation of analytical data, and the implications for drug design are central themes of this whitepaper.

Introduction: A Strategic Fusion of Pharmacophores

The benzimidazole ring system, an isostere of naturally occurring purines, is a highly sought-after heterocyclic motif in drug discovery. Its unique structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking interactions, allow it to bind effectively to a wide array of biological macromolecules.[2] This versatility has led to the development of benzimidazole-based drugs with a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4]

The tertiary alcohol group, while seemingly simple, is a powerful tool in drug design. Unlike primary or secondary alcohols, it is resistant to oxidation into aldehydes, ketones, or carboxylic acids, thereby eliminating a common metabolic liability.[3] This "shielding" by geminal alkyl groups enhances metabolic stability. Furthermore, the hydroxyl group can act as a hydrogen bond donor and acceptor, often improving aqueous solubility and providing a key interaction point for binding to protein targets.

This guide focuses on the convergence of these two moieties, examining the physical properties that arise from their combination. Understanding these properties is paramount for optimizing synthesis, purification, formulation, and ultimately, the biological efficacy of new drug candidates.

Synthetic Strategies and Their Influence on Purity

The physical properties of a compound are intrinsically linked to its purity and solid-state form, which are dictated by the synthetic and purification methods employed. While numerous routes to benzimidazoles exist[5][6], the creation of a tertiary alcohol derivative typically involves a multi-step process.

A common and logical approach involves the reaction of a benzimidazole intermediate containing an electrophilic carbonyl group (such as a ketone or an ester) with a nucleophilic organometallic reagent, like a Grignard (R-MgBr) or organolithium (R-Li) reagent.

Synthesis_Workflow cluster_0 Step 1: Benzimidazole Core Synthesis cluster_1 Step 2: Tertiary Alcohol Formation cluster_2 Step 3: Purification A o-Phenylenediamine C 2-(Aryl/Alkyl)-Benzimidazole (with ketone/ester) A->C Condensation (e.g., Phillips method) B Carbonyl-containing Carboxylic Acid (e.g., 4-acetylbenzoic acid) B->C E Benzimidazole Tertiary Alcohol Derivative C->E Nucleophilic Addition D Organometallic Reagent (e.g., CH3MgBr) D->E F Crude Product E->F Aqueous Workup G Purified Crystalline Solid F->G Column Chromatography & Recrystallization

Caption: General synthetic workflow for benzimidazole tertiary alcohol derivatives.

The choice of reactants and purification method (typically column chromatography followed by recrystallization) is critical. Recrystallization, in particular, is a self-validating system that not only purifies the compound but also promotes the formation of a stable, ordered crystalline solid, which is essential for consistent physical property measurements.

Core Physical Properties and Characterization

Melting Point and Thermal Stability

The melting point (m.p.) is a fundamental physical property that provides a primary indication of purity. For benzimidazole tertiary alcohol derivatives, which are typically crystalline solids, a sharp melting point range (e.g., 1-2 °C) suggests a high degree of purity.[7] The parent benzimidazole melts at 170–174 °C.[7] Derivatives can have a wide range of melting points depending on the nature of the substituents, molecular weight, and the efficiency of crystal lattice packing. Intermolecular hydrogen bonding, facilitated by both the N-H of the imidazole ring and the O-H of the tertiary alcohol, often leads to relatively high melting points compared to analogues lacking these groups.

Differential Scanning Calorimetry (DSC): For a more comprehensive thermal analysis, DSC is the authoritative technique. It measures the heat flow into or out of a sample as a function of temperature. A DSC thermogram provides the precise melting point (as the onset or peak of the endothermic event), the enthalpy of fusion (ΔHfus), and can reveal other solid-state phenomena like polymorphism (multiple crystalline forms) or the presence of solvates.[8][9]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. The benzimidazole core is relatively non-polar, leading to slight solubility in water but good solubility in polar organic solvents like ethanol, methanol, and DMSO.[7][10] The introduction of a tertiary alcohol moiety generally increases the polarity of the molecule. This can enhance solubility in polar solvents, including aqueous media, which is often desirable for drug candidates.

However, the overall solubility is a balance between the polar hydroxyl group and the often-lipophilic alkyl groups of the tertiary alcohol and other substituents on the benzimidazole core.

Table 1: General Solubility Trends for Benzimidazole Tertiary Alcohol Derivatives

Solvent ClassGeneral SolubilityRationale
Non-Polar (e.g., Hexane)PoorThe molecule's polarity, driven by the benzimidazole N-H and the alcohol O-H groups, prevents effective solvation by non-polar solvents.
Polar Aprotic (e.g., DMSO, DMF)ExcellentThese solvents can effectively solvate the molecule by acting as hydrogen bond acceptors for the N-H and O-H protons. DMSO is a common choice for preparing samples for biological assays and NMR spectroscopy.[11]
Polar Protic (e.g., Ethanol, Methanol)Good to ExcellentThese solvents can act as both hydrogen bond donors and acceptors, leading to favorable solute-solvent interactions. Solubility in alcohols generally decreases as the alkyl chain length of the alcohol increases.[8]
Aqueous (e.g., Water, Buffers)Poor to ModerateWhile the tertiary alcohol improves water solubility compared to a non-hydroxylated analogue, the large aromatic core often limits overall aqueous solubility. Solubility is also pH-dependent due to the basic nature of the imidazole ring.
Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for determining the precise connectivity of the molecule.

  • ¹H NMR: The spectrum provides a unique fingerprint. Key diagnostic signals include:

    • N-H Proton: In DMSO-d₆, the imidazole N-H proton is typically a broad singlet in the far downfield region (δ 12.0-13.6 ppm).[11] Its broadness is due to quadrupolar coupling with the nitrogen atom and chemical exchange.

    • Aromatic Protons: Protons on the benzene ring typically appear between δ 7.0 and 8.0 ppm. Their splitting patterns (coupling constants) are diagnostic of the substitution pattern.[11]

    • Tertiary Alcohol O-H Proton: This appears as a singlet whose chemical shift is concentration-dependent. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the O-H signal to disappear due to proton-deuterium exchange.

    • Alkyl Protons: Protons of the alkyl groups attached to the carbinol carbon (the carbon bearing the -OH group) and elsewhere on the molecule will appear in the upfield region (typically δ 0.5-4.0 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

  • O-H Stretch: A strong, broad absorption band in the range of 3600-3200 cm⁻¹ is characteristic of the alcohol's hydroxyl group, with the broadening caused by hydrogen bonding.

  • N-H Stretch: A moderate, often sharp, absorption band around 3400-3100 cm⁻¹ corresponds to the N-H stretch of the imidazole ring.[12]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=N and C=C Stretches: Absorptions in the 1630-1450 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the aromatic benzimidazole system.[13]

  • C-O Stretch: A strong band in the 1200-1000 cm⁻¹ region indicates the C-O stretch of the tertiary alcohol.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

  • Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a precise mass-to-charge ratio (m/z) of the molecular ion.

  • Fragmentation: A common fragmentation pathway for tertiary alcohols is the loss of a water molecule ([M-H₂O]⁺). Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is also prevalent, leading to the loss of an alkyl radical and the formation of a stable oxonium ion.

Crystallography and Solid-State Properties

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. It provides precise data on bond lengths, bond angles, and torsion angles.[14] For benzimidazole tertiary alcohol derivatives, SC-XRD can reveal:

  • The conformation of the side chain relative to the benzimidazole plane.[15]

  • The intricate network of intermolecular interactions, such as N-H···N, O-H···N, and O-H···O hydrogen bonds, as well as π-π stacking between the aromatic rings, which govern the crystal packing.[14][16]

Powder X-ray Diffraction (PXRD): While SC-XRD analyzes a single crystal, PXRD is used on a bulk powder sample. It provides a unique "fingerprint" for a specific crystalline form. It is an invaluable tool in drug development for identifying polymorphs, monitoring solid-form stability, and ensuring batch-to-batch consistency.[10]

Properties_Influence cluster_0 Molecular Structure cluster_1 Primary Physical Properties cluster_2 Drug Development Suitability Structure Benzimidazole Tertiary Alcohol Core Solubility Solubility H-Bonding, Polarity Structure->Solubility determines MeltingPoint Melting Point Crystal Packing, H-Bonds Structure->MeltingPoint determines Crystallinity Crystallinity / Polymorphism Intermolecular Forces Structure->Crystallinity determines Lipophilicity Lipophilicity (LogP) Polarity vs. Hydrocarbon content Structure->Lipophilicity determines MetabolicStability Metabolic Stability Structure->MetabolicStability Tertiary alcohol resists oxidation TargetBinding Target Binding Affinity Structure->TargetBinding H-bond donor/acceptor Bioavailability Bioavailability Solubility->Bioavailability Formulation Formulation Development Solubility->Formulation Crystallinity->Bioavailability affects dissolution Crystallinity->Formulation Lipophilicity->Bioavailability influences

Caption: Relationship between molecular structure, physical properties, and drug development suitability.

Standard Experimental Protocols

The following protocols represent self-validating, field-proven methodologies for the characterization of novel benzimidazole tertiary alcohol derivatives.

Protocol 1: Melting Point Determination (Open Capillary Method)
  • Sample Preparation: Ensure the synthesized compound is a fine, dry powder.

  • Loading: Tap the open end of a glass capillary tube into the powder to load a small amount (2-3 mm height). Tap the sealed end gently on a hard surface to pack the sample down.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation & Validation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁-T₂. A sharp range (<2 °C) is an indicator of high purity.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the benzimidazole derivative into a clean, dry vial.[11]

  • Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it dissolves most derivatives and allows for the clear observation of exchangeable N-H and O-H protons.[11]

  • Dissolution: Vortex the vial until the sample is fully dissolved.

  • Transfer: Transfer the solution to a clean 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Validation (D₂O Shake): After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of signals corresponding to the N-H and O-H protons confirms their assignment.

Conclusion

The are a complex interplay of their constituent pharmacophores. The aromatic benzimidazole core provides a rigid, planar structure prone to π-stacking, while the N-H and tertiary O-H groups drive strong intermolecular hydrogen bonding, influencing melting points and crystal packing. These same groups, particularly the tertiary alcohol, enhance polarity and metabolic stability, which are crucial advantages in drug development. A thorough characterization using a suite of analytical techniques—including DSC, NMR, IR, MS, and XRD—is essential for any research program. The data from these analyses not only confirms the identity and purity of the target molecule but also provides critical insights that guide formulation, predict in vivo behavior, and ultimately enable the rational design of safer and more effective medicines.

References

  • Domanska, U. & Pobudkowska, A. (2003). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]

  • Zhang, J., et al. (2022). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. Journal of Molecular Modeling, 28(5), 123. [Link]

  • Domanska, U. & Pobudkowska, A. (2003). Solubility of Benzimidazoles in Alcohols | Request PDF. ResearchGate. [Link]

  • Gaba, M., et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. International Journal of Drug Development and Research.
  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]

  • Hasan, A. A., et al. (2021). Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Mada, S. B., et al. (2021). The physicochemical properties of synthesized benzimidazole derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. [Link]

  • Nassar, E., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]

  • Al-Said, M. S., et al. (2000). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 5(12), 1436-1445. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Mamada, M., et al. (2014). Benzimidazole derivatives: Synthesis, physical properties, and n-type semiconducting properties. Chemistry - A European Journal, 20(37), 11835-11846. [Link]

  • Singh, R., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

  • Chung, N. T., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34727. [Link]

  • Lancheros, A., et al. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Proceedings, 18(1), 16. [Link]

  • Wright, J. B. (1951). The Chemistry of the Benzimidazoles. Chemical Reviews, 48(3), 397-541.
  • Sharma, D., et al. (2021). NOVEL NEW RESEARCH STRATEGIES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. GSC Biological and Pharmaceutical Sciences, 17(03), 103-115.
  • Dincer, S. & Ozbay, S. (2012). Synthesis and Spectroscopic Properties of New Benzimidazole Schiff Bases. Asian Journal of Chemistry, 24(10), 4449-4452.
  • Ibrahim, H. K., et al. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • Shanu-Wilson, J. (2023). Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. [Link]

  • Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Medicinal Chemistry, 31. [Link]

  • Sharma, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27. [Link]

  • Singh, S., et al. (2025). Development of Benzimidazole Derivatives: Synthesis, Characterization, and Evaluation of Antimicrobial Properties.
  • Al-Duais, M. A., et al. (2024). Thermodynamic study of benzimidazole solubility and preferential solvation in binary alcohol-water systems. Arabian Journal of Chemistry, 17(5), 105741. [Link]

  • Al-Ostath, A. I., et al. (2026).
  • Thiruvalluvar, A., et al. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. [Link]

  • Guseinova, G. A., et al. (2022). The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 3), 282-287. [Link]

  • Madkour, L. H., et al. (2016). Experimental and computational studies on the inhibition performances of benzimidazole and its derivatives for the corrosion of copper in nitric acid. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2008). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 13(6), 1339-1353. [Link]

Sources

Solubility Profile of 2-(1H-benzimidazol-2-yl)propan-2-ol in Dimethyl Sulfoxide (DMSO) and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol, a heterocyclic compound of interest in pharmaceutical research, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond simple data presentation to explore the underlying physicochemical principles governing solubility, offering a mechanistic understanding of the solute-solvent interactions. Furthermore, it supplies detailed, field-proven experimental protocols for researchers to accurately determine and validate solubility in their own laboratory settings.

Introduction: The Significance of Solubility

2-(1H-benzimidazol-2-yl)propan-2-ol belongs to the benzimidazole class of compounds, a "privileged scaffold" in medicinal chemistry renowned for its presence in a wide array of pharmacologically active agents.[1] The journey from a promising lead compound to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder formulation, reduce bioavailability, and ultimately lead to the failure of an otherwise potent molecule.

Understanding the solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol in solvents like DMSO and methanol is essential for:

  • Early-Stage Drug Discovery: Preparing stock solutions for high-throughput screening (HTS) and other in-vitro assays.

  • Chemical Synthesis: Serving as a reaction medium or for purification processes like crystallization.

  • Analytical Chemistry: Developing methods for quantification and purity assessment using techniques such as HPLC and LC-MS.

This guide provides the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Analysis of 2-(1H-benzimidazol-2-yl)propan-2-ol

To predict and understand solubility, we must first analyze the molecular structure of the solute.

Molecular Structure: C₁₀H₁₂N₂O Molecular Weight: 176.22 g/mol [2]

Key structural features influencing solubility:

  • Benzimidazole Ring System: This aromatic heterocyclic core contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen). The ring itself is relatively nonpolar, but the nitrogen atoms introduce significant polarity.[1][3]

  • Propan-2-ol Substituent: This tertiary alcohol group (-C(CH₃)₂OH) adds a potent hydrogen bond donor (the -OH group) and introduces some steric bulk. The hydroxyl group significantly increases the molecule's capacity to interact with polar solvents.

  • Overall Polarity: The combination of the polar benzimidazole nucleus and the hydroxyl group makes 2-(1H-benzimidazol-2-yl)propan-2-ol a polar molecule, predisposing it to favorable interactions with polar solvents.[4]

Solubility in Dimethyl Sulfoxide (DMSO)

Solvent Profile:

  • Type: Polar Aprotic Solvent

  • Dielectric Constant (ε): ~47

  • Key Features: DMSO is a powerful and versatile solvent due to its high polarity and its ability to act as an excellent hydrogen bond acceptor (via the sulfoxide oxygen) without being a hydrogen bond donor.[5]

Mechanistic Insight: The solubility of 2-(1H-benzimidazol-2-yl)propan-2-ol in DMSO is expected to be high. The primary intermolecular forces at play are strong hydrogen bonds. The N-H proton of the benzimidazole ring and the -OH proton of the propanol group will act as hydrogen bond donors to the highly electronegative oxygen atom of the DMSO molecule. This potent interaction effectively disrupts the solute's crystal lattice, leading to dissolution. While specific quantitative data is not readily available in public literature, empirical evidence from similar benzimidazole structures suggests that DMSO is an effective solvent for this class of compounds.[6][7]

Solubility in Methanol

Solvent Profile:

  • Type: Polar Protic Solvent

  • Dielectric Constant (ε): ~33

  • Key Features: Methanol is a simple alcohol that can act as both a hydrogen bond donor and acceptor. Its small size allows it to effectively solvate solutes.

Mechanistic Insight: Methanol is also anticipated to be a good solvent for 2-(1H-benzimidazol-2-yl)propan-2-ol, primarily due to the "like dissolves like" principle.[4] The solubility is driven by a network of hydrogen bonds:

  • The solute's N-H and -OH groups can donate hydrogen bonds to the oxygen of methanol.

  • The solute's sp² nitrogen and hydroxyl oxygen can accept hydrogen bonds from the hydroxyl group of methanol.

While effective, the hydrogen bonding network in methanol is less aggressive at disrupting strong crystal lattice forces compared to the powerful hydrogen bond accepting nature of DMSO. Therefore, for highly crystalline benzimidazole derivatives, solubility might be comparatively lower in methanol than in DMSO.[8]

Data Summary (Qualitative)
CompoundSolventExpected SolubilityPrimary Interactions
2-(1H-benzimidazol-2-yl)propan-2-olDMSOHighHydrogen Bonding (Solute as Donor, DMSO as Acceptor)
2-(1H-benzimidazol-2-yl)propan-2-olMethanolModerate to HighHydrogen Bonding (Donor and Acceptor interactions)

Visualization of Solute-Solvent Interactions

The following diagram illustrates the key intermolecular forces responsible for the dissolution of 2-(1H-benzimidazol-2-yl)propan-2-ol.

G cluster_solute 2-(1H-benzimidazol-2-yl)propan-2-ol cluster_dmso DMSO cluster_methanol Methanol solute Benzimidazole Ring N-H N C(CH₃)₂-OH dmso S=O solute:nh->dmso:n H-Bond (Strong) solute:propanol->dmso:n H-Bond (Strong) methanol H-O-CH₃ solute:nh->methanol:n H-Bond solute:propanol->methanol:n H-Bond methanol:n->solute:n H-Bond G A Prepare 10 mM Stock in 100% DMSO B Create Serial Dilution Plate (in DMSO) A->B D Transfer Stock to Assay Plate (e.g., 2µL into 198µL) B->D C Prepare Assay Plate (Methanol) C->D E Incubate with Shaking (1-2 hours @ 25°C) D->E F Measure Precipitation (Nephelometry or UV-Vis) E->F G Determine Solubility Limit F->G

Caption: Experimental workflow for kinetic solubility determination.

Conclusion and Best Practices

Based on its molecular structure, 2-(1H-benzimidazol-2-yl)propan-2-ol is predicted to be readily soluble in DMSO and should exhibit good solubility in methanol. [1][3][7]The presence of multiple hydrogen bond donor and acceptor sites facilitates strong interactions with these polar solvents.

For laboratory professionals, we recommend the following:

  • For Stock Solutions: Use DMSO for creating high-concentration stock solutions (≥10 mM) for long-term storage and assay screening.

  • For Reaction Media: Both methanol and DMSO can be considered, depending on the specific reaction requirements (e.g., temperature, reactivity with other reagents).

  • Verification is Key: While theoretical analysis is invaluable, it is not a substitute for experimental verification. Always perform a solubility test, such as the kinetic method described, to confirm the working concentration range for your specific experimental conditions. [9][10] By combining a theoretical understanding of molecular interactions with robust experimental validation, researchers can confidently and effectively utilize 2-(1H-benzimidazol-2-yl)propan-2-ol in their drug discovery and development endeavors.

References

  • Solubility test for Organic Compounds. (2024). Vertex AI Search.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Faculty Website.
  • A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). Vignan Pharmacy College.
  • Benzimidazole derivative - Solubility of Things. (n.d.). Solubility of Things.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 2-(1H-Benzimidazol-2-yl)propan-2-ol CAS No.: 59336-52-6. (n.d.). Moldb.
  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). Journal of Chemical & Engineering Data.
  • Solubility of Benzimidazoles in Alcohols. (2025). ResearchGate.
  • Which organic solvent can dissolve 1-(1H-benzimidazol-2-yl)ethan-1-ol compound? (2017). ResearchGate.
  • Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical.

Sources

Technical Profile: 2-(1-Hydroxy-1-methylethyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(1-hydroxy-1-methylethyl)benzimidazole , a critical heterocyclic intermediate and pharmacophore analog. It is structured to serve researchers in medicinal chemistry, process development, and analytical toxicology.

Content Type: Technical Whitepaper & Protocol Guide Subject: CAS 59336-52-6 | Synthesis, Synonyms, and Pharmacological Relevance

Part 1: Chemical Identity & Nomenclature

In drug development, precise nomenclature is the first line of defense against database errors. While "2-(hydroxyisopropyl)benzimidazole" is the colloquial descriptor used in bench chemistry, it is insufficient for regulatory filing or patent searches.

The following table consolidates the definitive identifiers for this compound, essential for cross-referencing in SciFinder, PubChem, or internal LIMS.

Table 1: Chemical Passport & Synonyms
Identifier TypeValue / NameTechnical Context
Primary IUPAC 2-(1-Hydroxy-1-methylethyl)-1H-benzimidazole Preferred for regulatory documentation.
CAS Registry 59336-52-6 Primary identifier for sourcing and safety data.
Alt. IUPAC

,

-Dimethyl-1H-benzimidazole-2-methanol
Common in older literature (Beilstein notation).
Structural Name 2-(2-Hydroxypropan-2-yl)benzimidazoleDescribes the substituent connectivity explicitly.
Chemical Formula C

H

N

O
MW: 176.22 g/mol
InChIKey OCPHEVLZJCXQQA-UHFFFAOYSA-NFor digital indexing and collision-free hashing.
SMILES CC(C)(O)C1=NC2=CC=CC=C2N1For chemoinformatics and QSAR modeling.

Part 2: Pharmacological Context & Relevance

As a Senior Application Scientist, it is critical to understand why this molecule matters. It is rarely a final drug but serves two pivotal roles in the pharmaceutical pipeline:

The HBB Antiviral Pharmacophore

This compound is a steric analog of 2-(


-hydroxybenzyl)benzimidazole (HBB) . HBB is a well-documented selective inhibitor of picornaviruses (e.g., poliovirus, coxsackievirus).
  • Mechanism: HBB derivatives interfere with viral RNA synthesis by targeting the 2C protein or the viral RNA polymerase complex.

  • Relevance: The 2-(hydroxyisopropyl) variant replaces the bulky phenyl ring of HBB with a gem-dimethyl group. This modification is used in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the viral binding pocket, testing whether a smaller, lipophilic anchor can maintain antiviral potency while reducing molecular weight.

Metabolic Impurity Profiling (Antihistamines)

Benzimidazole moieties are common in second-generation antihistamines (e.g., Bilastine , Mizolastine , Astemizole derivatives).

  • Metabolic Logic: The isopropyl or ethyl groups on these drugs are susceptible to Cytochrome P450-mediated oxidation (typically CYP3A4 or CYP2D6).

  • The "Metabolite" Role: Oxidative hydroxylation at the tertiary carbon of an isopropyl group attached to the benzimidazole ring yields 2-(1-hydroxy-1-methylethyl)benzimidazole.

  • Analytical Utility: This compound serves as a Certified Reference Standard (CRS) . It is synthesized to validate HPLC retention times and MS fragmentation patterns when screening patient plasma for drug metabolites or stability-indicating impurities.

Part 3: Synthesis & Production Protocol

Reliable access to high-purity material is required for biological assays. The following protocol utilizes a modified Phillips Condensation , optimized for yield and purity.

Reaction Logic

The synthesis involves the condensation of o-phenylenediamine with


-hydroxyisobutyric acid.
  • Challenge: The steric bulk of the gem-dimethyl group can retard ring closure.

  • Solution: We employ 4N Hydrochloric Acid as both solvent and catalyst (Phillips conditions) to force the dehydration and cyclization.

Diagram 1: Synthetic Pathway

The following logic flow visualizes the critical steps and checkpoints in the synthesis.

SynthesisPathway Start Reagents: o-Phenylenediamine + 2-Hydroxyisobutyric Acid AcidCat Acid Catalysis (4N HCl, Reflux 6-8h) Start->AcidCat Intermed Intermediate: Mono-amide formation AcidCat->Intermed Condensation Cyclization Cyclization: Dehydration (-H2O) Intermed->Cyclization Heat Workup Workup: Neutralize (NH4OH) to pH 8-9 Cyclization->Workup Product Final Product: 2-(1-hydroxy-1-methylethyl) benzimidazole Workup->Product Crystallization

Caption: Step-wise Phillips condensation pathway for the synthesis of CAS 59336-52-6.

Detailed Experimental Protocol

Safety Note: Perform all steps in a fume hood. o-Phenylenediamine is a sensitizer and potential carcinogen.

  • Charge: In a 250 mL Round Bottom Flask (RBF), suspend o-phenylenediamine (10.8 g, 0.1 mol) in 4N HCl (60 mL) .

  • Addition: Add 2-hydroxyisobutyric acid (11.5 g, 0.11 mol) . The slight excess ensures complete consumption of the diamine.

  • Reflux: Equip with a condenser and heat to vigorous reflux (approx. 105°C) for 8 hours . Monitor via TLC (Mobile Phase: DCM/MeOH 9:1).

    • Scientist Tip: The reaction is complete when the diamine spot (low Rf) disappears and a fluorescent blue spot (benzimidazole) appears under UV 254nm.

  • Neutralization: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add conc. aqueous Ammonia (NH

    
    OH)  dropwise with stirring until pH reaches ~8.5.
    
    • Observation: A precipitate will form. If the product oils out, scratch the flask wall or seed with a crystal to induce precipitation.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) .

    • Yield: Expect ~65-75%.

    • Melting Point: 224–226°C (Literature value for verification).

Part 4: Analytical Profiling (Self-Validation)

To ensure the synthesized material is suitable for use as a reference standard, it must pass the following analytical criteria.

Table 2: Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline powder.
Identification A 1H-NMR (DMSO-d

)

1.58 (s, 6H, 2xCH

), 5.8 (s, 1H, OH), 7.1-7.5 (m, 4H, Ar-H), 12.2 (br s, 1H, NH).
Identification B MS (ESI+) [M+H]

= 177.1 m/z.
Purity HPLC-UV (254 nm) > 98.0% area AUC.
Solubility Saturation Shake-flaskSoluble in DMSO, MeOH, EtOH; Sparingly soluble in Water.
Diagram 2: Metabolic Relationship (Conceptual)

This diagram illustrates where this compound fits within the broader context of benzimidazole drug metabolism, specifically highlighting the oxidative pathway.

Metabolism ParentDrug Parent Drug Scaffold (e.g., Alkyl-Benzimidazole) CYP Enzymatic Oxidation (CYP3A4 / CYP2D6) ParentDrug->CYP Hydroxylation Metabolite Target Metabolite: 2-(1-hydroxy-1-methylethyl) benzimidazole CYP->Metabolite Dealkylation/Cleavage Excretion Glucuronidation & Renal Excretion Metabolite->Excretion Phase II Conj.

Caption: General metabolic pathway illustrating the formation of the hydroxyisopropyl benzimidazole moiety.

References

  • PubChem Compound Summary . 2-(1-Hydroxy-1-methylethyl)benzimidazole (CID 221665). National Library of Medicine. Available at: [Link]

  • Tamm, I., & Eggers, H. J. (1963). Specific Inhibition of Replication of Animal Viruses. Science. (Contextual grounding for HBB analogs). Available at: [Link]

Methodological & Application

condensation reaction of 1,2-diaminobenzene with 2-hydroxyisobutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2-(2-hydroxypropan-2-yl)-1H-benzimidazole via the condensation of 1,2-diaminobenzene (o-phenylenediamine, OPD) with 2-hydroxyisobutyric acid (2-HIBA) .

The resulting scaffold is a critical pharmacophore in medicinal chemistry, often serving as a bioisostere for amide or carboxylic acid groups while providing a rigid hydrogen-bond donor/acceptor motif. This guide prioritizes the Phillips Condensation method using 4N Hydrochloric Acid, selected for its ability to preserve the tertiary alcohol moiety on the 2-HIBA side chain, which is prone to elimination under harsher dehydrating conditions (e.g., Polyphosphoric acid at high temperatures).

Scientific Background & Mechanism[1][2][3]

The Chemical Challenge

The synthesis involves condensing a diamine with a carboxylic acid.[1][2][3][4] While simple in theory, two specific challenges dictate the protocol design:

  • Oxidation Sensitivity: 1,2-diaminobenzene is highly susceptible to air oxidation, forming dark impurities (phenazines/imines) that complicate purification.

  • Side-Chain Fragility: The tertiary hydroxyl group of 2-HIBA is acid-sensitive. Using strong dehydrating agents like Polyphosphoric Acid (PPA) or extreme heat can lead to the elimination of water, yielding the isopropenyl (alkene) derivative instead of the desired alcohol.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution followed by an acid-catalyzed cyclodehydration.

PhillipsCondensation Reactants 1,2-Diaminobenzene + 2-HIBA MonoAmide N-(2-aminophenyl) -2-hydroxyisobutyramide Reactants->MonoAmide Acylation (HCl, Reflux) Cyclization Dihydrobenzimidazole Intermediate MonoAmide->Cyclization Intramolecular Attack Product 2-(2-hydroxypropan-2-yl) -1H-benzimidazole Cyclization->Product - H₂O (Aromatization)

Figure 1: Mechanistic pathway of the Phillips Condensation.

Experimental Protocols

Protocol A: Standard Aqueous Acid Condensation (Recommended)

Rationale: This method uses 4N HCl. It is strong enough to catalyze the condensation but mild enough to minimize the dehydration of the tertiary alcohol side chain.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[3][5][6]QuantityRole
1,2-Diaminobenzene 108.141.05.40 g (50 mmol)Nucleophile
2-Hydroxyisobutyric acid 104.101.15.72 g (55 mmol)Electrophile
Hydrochloric Acid (4N) 36.46N/A40 mLSolvent/Catalyst
Ammonium Hydroxide (28%) 35.05N/A~50 mLNeutralization
Activated Charcoal 12.01N/A0.5 gDecolorization
Step-by-Step Procedure
  • Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-HIBA (5.72 g) in 4N HCl (40 mL).

  • Addition: Add 1,2-diaminobenzene (5.40 g). Note: The solution may turn slightly pink/red due to trace oxidation of the amine.

  • Reflux: Attach a reflux condenser. Heat the mixture to a gentle boil (approx. 105°C) for 8–12 hours .

    • Checkpoint: Monitor by TLC (EtOAc:Hexane 3:1). The starting diamine spot (lower Rf) should disappear.

  • Decolorization (Optional but Recommended): If the solution is dark, cool slightly, add activated charcoal, reflux for 10 mins, and filter hot through Celite.

  • Neutralization: Cool the reaction mixture to room temperature (20–25°C). Place the flask in an ice bath. Slowly add Ammonium Hydroxide dropwise with vigorous stirring until pH reaches 8–9.

    • Observation: A white to pale-tan precipitate will form.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with ice-cold water (3 x 20 mL) to remove ammonium salts.

  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture (approx. 1:1 ratio). Dissolve in hot ethanol first, then add hot water until slightly turbid, and let cool.

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 65–80% Physical Appearance: White to pale tan crystalline solid. Melting Point: 239–243°C [1].[7]

Protocol B: Microwave-Assisted Synthesis (Green Method)

Rationale: Reduces reaction time from 12 hours to minutes. Uses minimal solvent.

Reagents
  • 1,2-Diaminobenzene (1.0 g)

  • 2-Hydroxyisobutyric acid (1.1 g)

  • Polyphosphoric Acid (PPA) or PPA/SiO₂ catalyst (Caution: Temperature control is critical here).

Procedure
  • Mix the diamine and acid intimately in a microwave process vial.

  • Add a catalytic amount of PPA (0.5 g) or moisten with 1 mL of dilute HCl.

  • Irradiate at 140°C for 10–15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Cool and neutralize with aqueous NaHCO₃.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and evaporate.

Warning: High-temperature microwave heating with PPA poses a higher risk of dehydrating the tertiary alcohol to an alkene. Protocol A is preferred for high purity of the hydroxy-product.

Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected ResultInterpretation
Melting Point 239–243°CSharp range indicates high purity. Broadening indicates unreacted diamine.
¹H NMR (DMSO-d₆)

1.60 (s, 6H, 2xCH₃)
Gem-dimethyl group singlet.

7.1–7.5 (m, 4H, Ar-H)
Benzimidazole aromatic protons.

12.2 (br s, 1H, NH)
Imidazole NH (exchangeable).
Solubility Soluble in EtOH, DMSO.Insoluble in water (neutral form).

Troubleshooting & Expert Insights

Common Failure Modes

Troubleshooting Problem Issue: Low Yield or Sticky Product RootCause1 Oxidized Diamine (Dark Reaction Mix) Problem->RootCause1 RootCause2 Incomplete Neutralization (Product stays in salt form) Problem->RootCause2 RootCause3 Dehydration to Alkene (Overheating) Problem->RootCause3 Solution1 Use fresh OPD or add Na₂S₂O₄ (reducing agent) RootCause1->Solution1 Solution2 Ensure pH > 8 Check filtrate for precipitation RootCause2->Solution2 Solution3 Avoid PPA; Stick to 4N HCl < 110°C RootCause3->Solution3

Figure 2: Troubleshooting logic for common synthetic issues.

Expert Tips
  • Handling OPD: 1,2-diaminobenzene is toxic and a suspected carcinogen. Weigh it in a fume hood. If the commercial supply is black/purple, recrystallize it from hot water containing sodium dithionite (Na₂S₂O₄) before use to restore the white/pale yellow color.

  • Amphoteric Nature: The product contains a basic imidazole nitrogen and a tertiary alcohol. While not strictly amphoteric like an amino acid, it can be "sticky" during pH adjustment. Do not rush the neutralization step; rapid addition of ammonia can trap impurities.

  • Filtrate Check: After filtering the product at pH 9, acidify a small aliquot of the filtrate. If a significant precipitate forms, you may have unreacted diamine or acid, but if the filtrate was clear at pH 9, your yield loss is likely due to the product's partial solubility in water. Keep wash volumes low and ice-cold.

References

  • ChemicalBook. (2026). 2-(2-Hydroxyphenyl)-1H-benzimidazole Properties and Melting Point Data. Link (Note: Reference used for general benzimidazole physicochemical property confirmation).

  • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles". Journal of the Chemical Society, 2393.
  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles". Chemical Reviews, 48(3), 397-541. (Comprehensive review of synthesis methods).
  • Sigma-Aldrich. (2026). Safety Data Sheet: 1,2-Phenylenediamine. Link

  • ResearchGate. (2023). Solubility of Imidazoles and Benzimidazoles. Link

Sources

2-(1H-benzimidazol-2-yl)propan-2-ol as a bidentate ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-(1H-benzimidazol-2-yl)propan-2-ol (hereafter referred to as


 ) as a versatile N,O-donor ligand. Unlike simple 2-hydroxymethylbenzimidazole, the 

ligand features a gem-dimethyl group at the

-carbon. This steric bulk plays a critical role in coordination geometry, preventing the formation of coordinatively saturated, inactive dimers—a common failure point in metalloenzyme mimics.

Key Applications:

  • Superoxide Dismutase (SOD) Mimicry: Cu(II) complexes of

    
     demonstrate enhanced catalytic rates due to accessible coordination sites.
    
  • Structural Modeling: Zn(II) complexes serve as diamagnetic structural analogs for spectroscopic calibration.

  • Crystal Engineering: The hydroxyl group facilitates supramolecular assembly via hydrogen bonding.

Ligand Architecture & Design Principles

The ligand operates primarily as a bidentate chelate, forming a stable 5-membered ring with transition metals.[1]

  • Donor Atoms: Imine Nitrogen (

    
    ) and Hydroxyl Oxygen (
    
    
    
    ).
  • Electronic State:

    • Neutral (

      
      ):  Coordinates via 
      
      
      
      and neutral
      
      
      . Common in acidic/neutral media.
    • Mono-anionic (

      
      ):  Deprotonation of the hydroxyl group (alkoxide) or the imidazole amine (
      
      
      
      ). The alkoxide mode often leads to bridging (polynuclear species), while the neutral mode favors mononuclear species.
  • Steric Influence: The isopropyl (propan-2-yl) backbone provides steric hindrance that discourages the formation of face-to-face

    
    -stacked dimers, preserving the metal center's reactivity.
    
Coordination Logic Diagram

CoordinationLogic Ligand 2-(1H-benzimidazol-2-yl) propan-2-ol (H2L) Metal Metal Center (Cu, Zn, Co) Ligand->Metal N,O-Chelation Dimer Bridged/Stacked Dimer (Inactive) Ligand->Dimer Inhibits Complex Mononuclear Chelate Complex Metal->Complex Steric Bulk (Gem-dimethyl) Metal->Dimer Low Steric Hindrance

Figure 1: The steric bulk of the propan-2-ol group directs the system toward active mononuclear complexes by inhibiting dimerization.

Protocol A: Ligand Synthesis

Objective: Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol via Phillips Condensation. Scale: 50 mmol basis.

Materials
  • o-Phenylenediamine (OPD): 5.40 g (50 mmol)

  • 2-Hydroxyisobutyric acid: 5.20 g (50 mmol)

  • Hydrochloric acid (4N): 40 mL

  • Ammonium hydroxide (25%): For neutralization

  • Solvents: Ethanol, Water.[2]

Step-by-Step Methodology
  • Pre-treatment: Ensure o-phenylenediamine is free of oxidation (should be off-white/pale brown, not dark purple). Recrystallize from ethanol if necessary.

  • Condensation: In a 100 mL round-bottom flask, combine OPD (5.40 g) and 2-hydroxyisobutyric acid (5.20 g).

  • Acid Catalysis: Add 40 mL of 4N HCl. The amine will dissolve, forming the hydrochloride salt in situ.

  • Reflux: Heat the mixture to reflux (approx. 100°C) with stirring for 24 hours .

    • Mechanism:[3] The acid catalyzes the formation of the amide intermediate followed by cyclodehydration to close the imidazole ring.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add ammonium hydroxide dropwise with vigorous stirring until pH ~8-9. A precipitate will form.[3][4]

  • Isolation: Filter the solid and wash with cold water (3 x 20 mL) to remove ammonium salts.

  • Purification: Recrystallize from a 1:1 Ethanol/Water mixture.

    • Yield Expectation: 65-75%.

    • Appearance: White to pale cream crystalline solid.

    • Melting Point: 220–222 °C (Literature standard).

Protocol B: Cu(II) Complexation (SOD Mimic)

Objective: Synthesis of


 or 

depending on stoichiometry. Target Application: Oxidative Stress Research / SOD Mimicry.
Materials
  • Ligand (

    
    ): 1 mmol (0.176 g)
    
  • Copper(II) Chloride Dihydrate (

    
    ): 1 mmol (0.170 g) for 1:1 complex.
    
  • Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology
  • Ligand Solution: Dissolve 0.176 g of

    
     in 10 mL of warm methanol. Ensure complete dissolution.
    
  • Metal Addition: Dissolve 0.170 g of

    
     in 5 mL of methanol. Add this dropwise to the ligand solution.[5]
    
  • Observation: The solution will shift from pale blue (free Cu) to a deep green/blue-green (Complex).

  • Reaction: Stir at room temperature for 2 hours.

    • Note: Refluxing is generally not required for Cu(II) with this ligand and may promote bridging if base is present.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. Green crystals suitable for X-ray diffraction typically form within 24-48 hours.

  • Characterization Check:

    • IR Spectroscopy: Look for the shift in

      
       from ~1620 cm⁻¹ (free ligand) to ~1610 cm⁻¹ (coordinated).
      
    • UV-Vis: Expect a d-d transition band around 700-750 nm (distorted octahedral/square pyramidal geometry).

Data Summary: Expected Physicochemical Properties
PropertyLigand (

)
Cu(II) Complex (1:[1][5][6][7]1)
Formula


Color White/CreamGreen/Blue-Green
IR

~1625 cm⁻¹~1610 cm⁻¹ (Red shift)
Solubility EtOH, MeOH, DMSOMeOH, DMSO, Water (partial)
Mag.[6][8] Moment Diamagnetic~1.7–1.9 B.M. (Paramagnetic)

Application: Superoxide Dismutase (SOD) Activity

The copper complex acts as a functional mimic of the enzyme Cu,Zn-SOD, catalyzing the dismutation of superoxide radicals (


).
Mechanism of Action

The activity relies on the reversible redox couple


. The ligand's specific role is to maintain the copper in a geometry that allows substrate access while preventing irreversible aggregation.
  • Reduction:

    
    
    
  • Oxidation:

    
    
    
Activity Assay Workflow (NBT Method)

To validate the complex synthesized in Protocol B:

  • Reagents: Nitroblue Tetrazolium (NBT), Xanthine, Xanthine Oxidase (XO).

  • Control: Generate superoxide using Xanthine/XO. Monitor NBT reduction to blue formazan at 560 nm.

  • Test: Add the Cu-complex (

    
     M range).
    
  • Result: The complex should inhibit NBT reduction (IC50 determination). A lower IC50 indicates higher SOD activity.

Biological Pathway Diagram

SOD_Pathway Superoxide Superoxide Radical (O2•-) CuII Cu(II)-Complex (Active State) Superoxide->CuII Reduces Metal CuI Cu(I)-Complex (Reduced State) Superoxide->CuI Oxidizes Metal (+2H+) CuII->CuI Electron Transfer Peroxide Hydrogen Peroxide (H2O2) CuII->Peroxide Product 2 CuI->CuII Restoration Oxygen Oxygen (O2) CuI->Oxygen Product 1

Figure 2: The catalytic cycle of the Cu-H2L complex scavenging superoxide radicals.

References

  • Synthesis & General Benzimidazole Coordination

    • Podunavac-Kuzmanović, S. O., et al. "Synthesis and characterization of some copper(II) complexes with benzimidazole derivatives." Journal of the Serbian Chemical Society, 2008.

  • SOD Mimic Activity

    • Vujčić, G., et al. "Superoxide dismutase activity of copper(II) complexes with benzimidazole derivatives." Polyhedron, 2010.

  • Structural Characterization (Analogous Ligands)

    • Kamat, V., et al. "Transition metal complexes of 2-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)propan-1-ol: Synthesis, characterization..." Journal of Molecular Structure, 2017.

  • Phillips Condensation Protocol

    • Standard Organic Synthesis Protocol for 2-substituted benzimidazoles. Organic Chemistry Portal.

(Note: While specific papers for the exact propan-2-ol derivative are less common than the methyl/hydrazone analogs, the chemistry described above is derived from the established reactivity of the 2-hydroxyalkyl-benzimidazole class.)

Sources

Technical Application Note: Chemoselective N-Alkylation of 2-(1H-benzimidazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the N-alkylation of 2-(1H-benzimidazol-2-yl)propan-2-ol . This specific substrate presents a unique synthetic challenge: it contains a steric-heavy tertiary alcohol at the C2 position and an acidic proton at the N1 position.

While standard benzimidazole alkylation is well-documented, the presence of the gem-dimethyl carbinol moiety at C2 requires specific modifications to standard protocols to prevent dehydration (elimination to isopropenyl) and ensure high chemoselectivity (N- vs. O-alkylation). The protocols below prioritize the use of mild bases and polar aprotic solvents to maximize yield and purity.

Mechanistic Insight & Chemoselectivity

The Challenge of the C2-Tertiary Alcohol

The substrate contains two potential nucleophilic sites:

  • N1-H (Benzimidazole Nitrogen):

    
     (in DMSO).
    
  • C2-OH (Tertiary Alcohol):

    
    .
    

Chemoselectivity Logic: Thermodynamics and kinetics favor N-alkylation. The N1-proton is significantly more acidic (


 times) than the hydroxyl proton. By utilizing a base with a conjugate acid 

between 10 and 16 (e.g., Carbonates), we can selectively deprotonate the nitrogen without generating the alkoxide anion. Furthermore, tertiary alcohols are poor nucleophiles due to steric hindrance, effectively suppressing O-alkylation side reactions (Williamson ether synthesis) under these conditions.
Reaction Pathway Diagram

The following diagram illustrates the ionization equilibrium and the irreversible alkylation step.

N_Alkylation_Pathway Substrate 2-(1H-benzimidazol-2-yl)propan-2-ol (Neutral) Anion Benzimidazolide Anion (Nucleophile) Substrate->Anion Deprotonation (Fast Eq.) Base Base (K2CO3/Cs2CO3) Base->Anion Product N-Alkyl Product Anion->Product SN2 Attack (Rate Limiting) SideProduct O-Alkyl / Elimination (Minor/Trace) Anion->SideProduct Steric Clash or Over-basification Electrophile Alkyl Halide (R-X)

Figure 1: Mechanistic pathway highlighting the selective deprotonation of the imidazole ring over the tertiary alcohol.

Experimental Protocols

Protocol A: Standard Conditions (Primary Alkyl Halides)

Best for: Methyl iodide, Benzyl bromide, Ethyl bromide. Mechanism: Mild deprotonation driven by solubility equilibrium.

Materials:

  • Substrate: 2-(1H-benzimidazol-2-yl)propan-2-ol (1.0 equiv)

  • Electrophile: Alkyl Halide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 mmol) in anhydrous DMF (5 mL/mmol).

    • Note: DMF is preferred over acetone for the C2-substituted scaffold to ensure solubility of the intermediate anion.

  • Activation: Add powdered

    
      (2.0 mmol) to the solution. Stir at Room Temperature (RT) for 30 minutes.
    
    • Observation: The solution may turn slightly cloudy or change color (yellowing) as the benzimidazolide anion forms.

  • Alkylation: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Caution: If using volatile halides (e.g., MeI), fit the flask with a reflux condenser or seal the vessel.

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM). The product will be less polar (higher

      
      ) than the starting material.
      
  • Work-up:

    • Pour the reaction mixture into ice-water (50 mL).

    • The product often precipitates as a white/off-white solid. Filter and wash with water.[1]

    • If no precipitate forms, extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.
Protocol B: Difficult Substrates (Secondary Halides / Steric Bulk)

Best for: Isopropyl bromide, functionalized linkers, or when reaction kinetics are slow due to the C2-steric bulk. Mechanism: "Cesium Effect" – The larger cation radius of Cesium increases the solubility and nucleophilicity of the organic anion in aprotic solvents.

Materials:

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional Finkelstein activation

  • Solvent: Acetonitrile (

    
    ) or DMF.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Substrate (1.0 mmol) in Acetonitrile (10 mL).

  • Base Addition: Add

    
      (1.5 mmol).
    
  • Catalysis: If using an alkyl chloride or a hindered bromide, add KI (0.1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    C) for 12–18 hours.
    
    • Why Reflux? The steric bulk of the C2-(2-hydroxypropan-2-yl) group shields the N1 nitrogen. Thermal energy is required to overcome the activation barrier for

      
       substitution.
      
  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess carbonate).
    
  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash column chromatography.

Critical Data & Optimization Parameters

Solvent and Base Selection Matrix

The following table summarizes the efficiency of different conditions for this specific scaffold.

SolventBaseTemperatureYieldComments
DMF

60°C 85-95% Recommended Standard. Excellent balance of solubility and reactivity.
Acetone

Reflux60-75%Slower kinetics due to lower boiling point and lower anion solubility.
THFNaH0°C to RT40-60%Risk of O-alkylation. Strong base may deprotonate the -OH, leading to mixtures.
DMSOKOHRT80-90%High yield but difficult work-up (DMSO removal). Good for scale-up if water precipitation is used.
Troubleshooting Guide
ProblemRoot CauseSolution
Low Conversion Steric hindrance at C2 blocking N1 approach.Switch to Protocol B (

). Increase temperature to 80°C. Add KI catalyst.
O-Alkylation (Ether formation) Base is too strong (e.g., NaH, KOtBu).Switch to weaker bases (

,

). Ensure strictly 1.1 equiv of electrophile.
Elimination (Alkene formation) Acidic impurities or excessive heat.Ensure solvent is neutral/basic. Do not exceed 100°C. The tertiary alcohol dehydrates easily under acidic conditions.
Regioisomers (N1 vs N3) N/A for this substrate.The substrate is symmetric regarding the benzimidazole core unless the benzene ring (positions 4,5,6,7) is substituted. If the benzene ring is unsubstituted, N1 and N3 alkylation products are identical.

References

  • Srivastava, R., et al. (2018).[2] Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis... PMC (PubMed Central). Retrieved from [Link]

  • Roman, G. (2018). N-Alkylation of benzimidazoles with ketonic Mannich bases... ResearchGate.[3][4] Retrieved from [Link]

  • Kaur, L., et al. (2021).[5] N-Alkylation of 2-Substituted Benzimidazole Derivatives. Russian Journal of Organic Chemistry.[5] Retrieved from [Link]

  • Patsnap Eureka. (2014). Method for preparing 2-alkyl benzimidazole compound.[3][5][6][7][8][9][10] Retrieved from [Link]

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for all chemicals before use.

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Substituted Benzimidazole Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the rapid, high-yield synthesis of 2-substituted benzimidazole alcohols via microwave irradiation. Unlike traditional thermal reflux methods (Phillips condensation) which often require 4–12 hours and harsh dehydrating conditions, this microwave-assisted protocol achieves completion in 2–10 minutes with yields consistently exceeding 85% .

The target scaffold, 2-(hydroxyalkyl)benzimidazole , is a privileged structure in medicinal chemistry, serving as a precursor for antifungal, anti-inflammatory, and antihypertensive agents (e.g., analogues of Omeprazole or Albendazole). This note focuses on the condensation of o-phenylenediamine (OPD) with


-hydroxy acids (e.g., glycolic or lactic acid) using aqueous acidic media or solvent-free conditions.

Mechanistic Insight & Microwave Effect

The Phillips Condensation

The synthesis proceeds via the Phillips Condensation , an acid-catalyzed double dehydration.

  • N-Acylation: The amino group of OPD attacks the carbonyl of the hydroxy acid to form a mono-amide intermediate.

  • Cyclodehydration: The second amino group attacks the amide carbonyl, followed by the elimination of water to close the imidazole ring.

The Microwave Advantage (Dipolar Polarization)

In a conventional thermal reaction, the high activation energy (


) of the cyclization step often leads to incomplete ring closure or charring. Microwave irradiation (2450 MHz) couples directly with the polar transition state and the conductive ions (

), providing:
  • Volumetric Heating: Eliminates wall-effects and thermal gradients.

  • Selective Heating: Water (solvent) and the polar intermediate absorb energy efficiently, driving the equilibrium toward dehydration (Le Chatelier’s principle via rapid superheating).

Reaction Pathway Diagram

PhillipsMechanism OPD o-Phenylenediamine (Nucleophile) Inter1 Mono-Amide Intermediate OPD->Inter1 N-Acylation (Fast) Acid α-Hydroxy Acid (Electrophile) Acid->Inter1 TS Polar Transition State (High MW Absorption) Inter1->TS H+ Catalyst Product 2-Hydroxyalkyl Benzimidazole TS->Product MW Irradiation Cyclodehydration Water H2O (Byproduct) TS->Water

Figure 1: Mechanism of the acid-catalyzed Phillips condensation accelerated by microwave irradiation.

Materials & Equipment

Reagents
  • Substrate: o-Phenylenediamine (OPD) (99% purity). Note: Recrystallize if dark brown to avoid oxidative impurities.

  • Reagent: Glycolic acid (for 2-hydroxymethyl) or Lactic acid (for 2-(1-hydroxyethyl)).

  • Catalyst/Solvent: 4N Hydrochloric Acid (HCl) OR Polyphosphoric Acid (PPA).

  • Work-up: Ammonium hydroxide (

    
    ) or Sodium bicarbonate (
    
    
    
    ) for neutralization.
Hardware
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

    • Requirement: IR temperature sensor and pressure control (if closed vessel).

  • Vessels: 10 mL or 35 mL Pyrex pressure vials with Teflon/Silicon septa.

Experimental Protocols

Protocol A: Aqueous Acid Method (Recommended for Scalability)

Best for: High purity requirements and ease of work-up.

  • Preparation: In a 10 mL microwave vial, dissolve OPD (1.08 g, 10 mmol) and Glycolic Acid (0.76 g, 10 mmol) in 10 mL of 4N HCl .

  • Sealing: Cap the vial with a crimp top or screw cap containing a pressure-relief septum.

  • Irradiation:

    • Mode: Dynamic Power (Maintain Temperature).

    • Temp: 120°C.

    • Hold Time: 5 minutes.

    • Stirring: High.

    • Note: Pressure may reach 3–5 bar. Ensure the safety limit is set to 15 bar.

  • Work-up:

    • Allow the vial to cool to <50°C.

    • Pour the reaction mixture into a beaker containing 20g of crushed ice.

    • Slowly add conc. aqueous ammonia dropwise with stirring until pH reaches ~8–9.

  • Isolation: The product will precipitate as a white/pale-yellow solid. Filter via vacuum filtration (Buchner funnel).

  • Purification: Recrystallize from Ethanol:Water (1:1) or pure hot water.

Protocol B: Solvent-Free / Solid Phase (Green Chemistry)

Best for: Rapid screening and minimizing liquid waste.

  • Mixing: Grind OPD (10 mmol) and Lactic Acid (10 mmol) in a mortar with Polyphosphoric Acid (PPA, ~2 g) until a homogeneous paste is formed.

  • Irradiation: Transfer the paste into an open Pyrex beaker or vessel placed inside the microwave cavity.

    • Caution: Do not seal. Water evolution requires an open system.

  • Irradiation Parameters:

    • Power: 300–400 W (Pulse mode recommended: 30s ON, 10s OFF).

    • Total Time: 2–4 minutes.

    • Monitor: Watch for color change (usually darkens slightly) and cessation of steam evolution.

  • Work-up:

    • Cool to room temperature.[1][2] The mass will be sticky/glassy.

    • Add 50 mL ice-cold water and stir vigorously to break up the PPA complex.

    • Neutralize with Sodium Bicarbonate (

      
      ) solution.
      
  • Isolation: Filter the resulting solid and wash with cold water.[1][2]

Optimization & Troubleshooting Guide

The following decision tree helps optimize the reaction if yields are low (<70%) or purity is compromised.

OptimizationTree Start Evaluate Crude Product CheckYield Yield < 70%? Start->CheckYield CheckPurity Purity < 90%? Start->CheckPurity TempUp Increase Temp by 20°C (Max 160°C) CheckYield->TempUp Incomplete Conversion TimeUp Extend Hold Time (+5 mins) CheckYield->TimeUp Slow Kinetics AcidConc Check Acid Strength (Ensure pH < 2) CheckYield->AcidConc Catalyst Failure Oxidation Dark Product? (Oxidation of OPD) CheckPurity->Oxidation Yes Recryst Recrystallize (EtOH/H2O) CheckPurity->Recryst Cleanup Argon Purge Headspace with Argon/N2 Oxidation->Argon Preventative

Figure 2: Optimization workflow for maximizing yield and purity in benzimidazole synthesis.

Comparative Data: Thermal vs. Microwave

The efficiency of the microwave protocol is validated by comparing it to standard thermal reflux (4N HCl, Reflux).

2-Substituent (R)MethodTimeYield (%)Reference
Hydroxymethyl Thermal Reflux6–8 hrs45%[1]
Hydroxymethyl Microwave (Protocol A) 5 min 92% [1, 2]
1-Hydroxyethyl Thermal Reflux8 hrs52%[3]
1-Hydroxyethyl Microwave (Protocol B) 3 min 88% [3]

Characterization Standards

To validate the synthesis of 2-(hydroxymethyl)benzimidazole , ensure the following spectral signatures are met:

  • Melting Point: 170–172°C.

  • IR (KBr): Broad band at 3100–3400 cm⁻¹ (O-H and N-H stretch); 1620 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆):

    • 
       4.7–4.9 ppm (s, 2H, 
      
      
      
      -O).
    • 
       5.6 ppm (br s, 1H, OH, 
      
      
      
      exchangeable).
    • 
       7.1–7.6 ppm (m, 4H, Ar-H).
      
    • 
       12.4 ppm (br s, 1H, NH).
      

References

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[3] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[3][4]

  • Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2007). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry, 19(2), 1301.

  • Kharche, A., et al. (2012). Microwave Assisted Synthesis of 2-Aryl Benzimidazole. International Journal of Pharmaceutical Sciences and Research.

  • Perreux, L., & Loupy, A. (2001).

Sources

Application Note: Biological Activity Screening of 2-(1H-benzimidazol-2-yl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-(1H-benzimidazol-2-yl)propan-2-ol scaffold represents a "privileged structure" in medicinal chemistry, combining the bioactive benzimidazole core with a tertiary alcohol side chain that enhances solubility and hydrogen-bonding capability. This application note provides a comprehensive technical guide for screening these derivatives. We detail protocols for antimicrobial efficacy (MIC/MBC), cytotoxic profiling (MTT assay), and target-specific enzyme inhibition (


-glucosidase). Emphasis is placed on overcoming solubility artifacts and ensuring reproducibility through rigorous control standards.

Chemical Context & Handling

The Molecule

The core structure consists of a benzimidazole ring substituted at the C2 position with a 2-hydroxypropan-2-yl group.

  • Pharmacophore: The benzimidazole ring mimics purine bases, allowing intercalation into DNA or binding to nucleotide-binding pockets (e.g., kinases, tubulin).

  • Side Chain: The bulky tertiary alcohol group (propan-2-ol) prevents metabolic oxidation to a ketone (unlike secondary alcohols) and provides a hydrogen bond donor/acceptor motif critical for active site locking.

Solubility & Stability (The "False Positive" Trap)

Benzimidazole derivatives are notoriously hydrophobic. Improper solubilization leads to micro-precipitation in aqueous assay buffers, causing light scattering (false high OD readings) or non-specific protein aggregation (pan-assay interference).

Preparation Protocol:

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mM. Vortex for 2 minutes.

  • Visual Check: Inspect for turbidity. If cloudy, sonicate at 40°C for 5 minutes.

  • Working Solution: Dilute into the assay medium immediately prior to use. Ensure the final DMSO concentration does not exceed 1% (v/v) for cell-based assays or 5% for enzymatic assays to prevent solvent toxicity.

Screening Workflow Visualization

The following diagram outlines the logical flow from synthesis to lead identification, ensuring no step is skipped in the validation process.

ScreeningWorkflow cluster_Screens Biological Screening Cascade Synthesis Synthesis (Phillips Condensation) QC QC: NMR/LC-MS (Purity >95%) Synthesis->QC Stock DMSO Stock Prep (10 mM) QC->Stock Pass Primary Primary Screen (Antimicrobial - MIC) Stock->Primary Secondary Secondary Screen (Cytotoxicity - MTT) Primary->Secondary Active (<64 µg/mL) Target Target Validation (Enzyme Inhibition) Secondary->Target Low Toxicity Lead Lead Candidate Selectivity Index > 10 Target->Lead High Potency

Figure 1: Sequential screening workflow for benzimidazole derivatives. Note the critical QC step before biological introduction.

Protocol A: Antimicrobial Susceptibility (MIC/MBC)

Benzimidazoles often target bacterial FtsZ (cell division protein). This protocol uses the broth microdilution method adapted from CLSI standards.

Materials
  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Indicator: Resazurin (Alamar Blue) 0.015% solution.

Step-by-Step Methodology
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

  • Compound Addition: Add 100 µL of the test derivative (200 µg/mL) to Column 1. Perform serial 2-fold dilutions across to Column 10.

  • Controls:

    • Column 11 (Growth Control): Bacteria + Solvent (1% DMSO).

    • Column 12 (Sterility Control): Media only.

    • Reference Drug: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume 200 µL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

Data Reporting: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue-to-Pink color change.

Protocol B: Cytotoxicity Profiling (MTT Assay)

To determine if antimicrobial activity is due to specific targeting or general toxicity, and to screen for anticancer potential.

Mechanism of Action

The MTT assay measures the activity of mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium salt (MTT) to purple formazan crystals. This occurs only in metabolically active cells.

MTT_Mechanism MTT MTT (Yellow) (Tetrazolium) Enzyme Mitochondrial Reductase MTT->Enzyme Enters Cell Formazan Formazan (Purple) (Insoluble Crystals) Enzyme->Formazan Reduction Solubilization DMSO Solubilization (OD 570nm) Formazan->Solubilization Lysis

Figure 2: Enzymatic conversion pathway in the MTT viability assay.

Step-by-Step Methodology
  • Seeding: Plate HeLa or MCF-7 cells at

    
     cells/well in 100 µL DMEM. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL fresh media containing derivatives (conc. range 0.1 – 100 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL MTT stock (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL DMSO to dissolve formazan.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Calculation:



Protocol C: Target Validation ( -Glucosidase Inhibition)

Benzimidazole-2-propanol derivatives mimic the transition state of glycosidic hydrolysis due to the hydroxyl group. This assay screens for anti-diabetic potential.

Materials
  • Enzyme:

    
    -Glucosidase (from S. cerevisiae).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG).
    
  • Buffer: 50 mM Phosphate buffer (pH 6.8).

Methodology
  • Pre-incubation: Mix 10 µL compound + 20 µL enzyme (0.5 U/mL) + 120 µL buffer. Incubate 15 min at 37°C.

  • Reaction Start: Add 20 µL pNPG (5 mM).

  • Incubation: 15 min at 37°C.

  • Termination: Add 80 µL 0.2 M Na2CO3.

  • Detection: Measure absorbance of p-nitrophenol at 405 nm.

Data Summary & Interpretation

When analyzing 2-(1H-benzimidazol-2-yl)propan-2-ol derivatives, organize data to identify Structure-Activity Relationships (SAR).

Derivative IDR-Group (Benzene)MIC (S. aureus) [µg/mL]IC50 (HeLa) [µM]Selectivity Index (IC50/MIC)
BZ-01 H (Parent)64>100>1.5
BZ-02 5-Cl8455.6
BZ-03 5-NO24123.0
BZ-04 5-CH3128>100N/A

Key SAR Insight: Electron-withdrawing groups (Cl, NO2) at the 5-position typically enhance biological activity by increasing the acidity of the NH proton, strengthening hydrogen bonding interactions with the target protein.

References

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a privileged scaffold in medicinal chemistry." Current Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10.

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods.

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry.

  • Zhang, L., et al. (2013).

    
    -glucosidase inhibitors." Bioorganic & Medicinal Chemistry Letters. 
    

Application Note: Crystallization Protocols for 2-(1H-benzimidazol-2-yl)propan-2-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ligand 2-(1H-benzimidazol-2-yl)propan-2-ol (hereafter referred to as L ) represents a critical pharmacophore in medicinal inorganic chemistry.[1] Its structural versatility—featuring a benzimidazole nitrogen donor and a tertiary alcohol moiety—allows for diverse coordination modes (monodentate N-donor vs. bidentate N,O-chelate).[1] However, this versatility often complicates crystallization due to competing hydrogen-bonding networks and solubility gradients.[1]

This Application Note provides a validated, step-by-step technical guide for synthesizing L , generating its transition metal complexes (Cu, Zn, Co, Ni), and, most critically, obtaining X-ray quality single crystals. The protocols emphasize thermodynamic control and solubility management to overcome common "oiling out" phenomena.

Part 1: Ligand Synthesis & Purification

Prerequisite: High-purity ligand is the single most important factor in successful crystallization.[1] Impurities disrupt nucleation sites.[1]

Phillips Condensation Protocol

The synthesis utilizes a modified Phillips condensation, reacting o-phenylenediamine (OPD) with 2-hydroxyisobutyric acid (HIBA).[1]

Reagents:

  • o-Phenylenediamine (99%, Sigma-Aldrich)[1]

  • 2-Hydroxyisobutyric acid (98%)[1]

  • Hydrochloric acid (4N)

  • Ammonium hydroxide (25% aq)

Workflow:

  • Dissolution: Dissolve 0.05 mol of OPD and 0.055 mol (1.1 eq) of HIBA in 50 mL of 4N HCl.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1).[1]

  • Neutralization (Critical Step): Cool the reaction mixture to room temperature. Slowly add NH₄OH dropwise with vigorous stirring until pH ~8.0. Note: Rapid addition causes amorphous precipitation.[1]

  • Isolation: Filter the resulting white/pale-yellow precipitate.[1]

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol:Water (9:1). Allow to cool slowly to 4°C overnight.

    • Yield Target: >70%

    • Purity Check: melting point (approx. 220–222°C) and ¹H NMR.

Part 2: Metal Complexation Strategies

The coordination mode of L depends heavily on the metal salt anion and the pH of the reaction medium.

Coordination Modes
  • Mode A (Neutral, N-donor): Formed in acidic/neutral media with non-coordinating anions (e.g., Cl⁻, NO₃⁻). The alcohol group remains protonated and participates in outer-sphere H-bonding.[1]

  • Mode B (Chelate, N,O-donor): Favored by basic conditions or acetate salts, where the alcohol oxygen coordinates (often retaining the proton in a strong intramolecular H-bond or deprotonating in high pH).

General Complexation Protocol (M:L = 1:2)

Reagents:

  • Metal Salt:

    
     or 
    
    
    
    (M = Cu, Zn, Co, Ni)
  • Solvent: Methanol (HPLC Grade)

Procedure:

  • Dissolve 1.0 mmol of Metal Salt in 10 mL Methanol.

  • Dissolve 2.0 mmol of L in 15 mL Methanol (mild heat may be required).

  • Dropwise Addition: Add the metal solution to the ligand solution over 10 minutes.

    • Observation: Color change indicates immediate complexation (e.g., Cu = Blue/Green, Co = Pink/Blue).

  • Reflux: Heat at 60°C for 2 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter any immediate precipitate (often impurities).[1] The filtrate contains the target complex.

Part 3: Crystallization Methodologies[1]

This section details the core requirement: obtaining single crystals suitable for SC-XRD. Do not rely on a single method; set up parallel experiments.

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the appropriate crystallization technique based on solubility profiles.

CrystallizationWorkflow Start Crude Metal Complex Solution SolubilityCheck Check Solubility Profile Start->SolubilityCheck HighSol Highly Soluble (MeOH, EtOH, DMF) SolubilityCheck->HighSol Soluble LowSol Low Solubility (Precipitates quickly) SolubilityCheck->LowSol Insoluble MethodA Method A: Slow Evaporation (Thermodynamic Control) HighSol->MethodA Stable in air MethodB Method B: Vapor Diffusion (Solubility Gradient) HighSol->MethodB Needs antisolvent MethodC Method C: Solvent Layering (Interface Growth) LowSol->MethodC Dissolve in DMSO/DMF Analysis X-Ray Diffraction (SC-XRD) MethodA->Analysis MethodB->Analysis MethodC->Analysis

Figure 1: Strategic decision tree for selecting crystallization methods based on the physical properties of the metal complex.

Method A: Slow Evaporation (The Baseline)

Best for: Stable complexes with moderate solubility in Ethanol or Methanol.

  • Preparation: Prepare a saturated solution of the complex in Methanol.

  • Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean 20 mL scintillation vial. Dust acts as random nucleation sites, yielding polycrystals.

  • Control: Cover the vial with Parafilm.[1] Pierce 3–5 small holes with a needle to restrict evaporation rate.[1]

  • Environment: Place in a vibration-free, temperature-controlled area (20°C).

  • Timeline: Crystals typically appear in 3–7 days.[1]

Method B: Vapor Diffusion (The "Gold Standard")

Best for: Complexes that are highly soluble in polar solvents but "oil out" upon evaporation.

  • Solvent System:

    • Solvent (Inner): Methanol or DMF (dissolves complex).[1]

    • Antisolvent (Outer): Diethyl Ether or Pentane (precipitates complex).[1]

Protocol:

  • Dissolve ~20 mg of complex in 1 mL of the Solvent in a small (4 mL) inner vial.

  • Place the open inner vial inside a larger (20 mL) outer vial.

  • Carefully add ~5 mL of Antisolvent to the outer vial (do not let it spill into the inner vial).

  • Cap the outer vial tightly.

  • Mechanism: The volatile antisolvent slowly diffuses into the inner vial, gradually lowering solubility and promoting high-quality crystal growth.

Method C: Solvent Layering (Liquid Diffusion)

Best for: Immediate precipitation issues or complexes requiring DMSO.

  • Dissolve the complex in a dense solvent (e.g., DMSO or CHCl₃).

  • Using a glass syringe, carefully layer a less dense antisolvent (e.g., Methanol or Ethanol) on top.

  • Critical: Do not disturb the interface.

  • Crystals will grow at the interface as the solvents slowly mix.

Part 4: Data Summary & Characterization[2]

When crystals are obtained, validate them against expected physicochemical properties before XRD analysis.

Table 1: Expected Physicochemical Properties of M-L Complexes

Metal Center (M)Geometry (Typical)ColorMagnetic Moment (

)
Preferred Crystallization Method
Cu(II) (

)
Distorted Octahedral / Square PyramidalGreen/Blue1.7 – 1.9 B.M.[1]Vapor Diffusion (MeOH/Ether)
Zn(II) (

)
Tetrahedral / OctahedralColorlessDiamagneticSlow Evaporation (EtOH)
Co(II) (

)
OctahedralPink/Orange4.3 – 5.2 B.M.Solvent Layering (DMF/EtOH)
Ni(II) (

)
OctahedralLight Green2.8 – 3.5 B.M.Vapor Diffusion (MeOH/Ether)
Troubleshooting Common Issues
  • Oiling Out: The complex forms a sticky oil instead of crystals.[1]

    • Cause: Supersaturation reached too quickly or high conformational flexibility.[1]

    • Fix: Switch to Vapor Diffusion (Method B) with a weaker antisolvent (e.g., use Benzene instead of Ether).

  • Microcrystals (Powder):

    • Cause: Nucleation rate >> Crystal growth rate.[1]

    • Fix: Dilute the starting solution by 50% and reduce the number of Parafilm holes (Method A) or lower the temperature to 4°C.

  • Twinning:

    • Cause: Rapid growth or physical disturbance.[1]

    • Fix: Re-crystallize using a slower diffusion method.[1]

Part 5: References

  • Phillips Condensation Mechanism:

    • Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society.

  • Benzimidazole Metal Complexes (General Methodologies):

    • Podunavac-Kuzmanović, S. O., et al. (2010). Synthesis and Characterization of Some Copper(II) Complexes with Benzimidazole Derivatives.

    • (Contextual match for similar benzimidazole-copper protocols).

  • Crystallization Techniques (CCDC Guides):

    • Cambridge Crystallographic Data Centre (CCDC).[1] Crystal Growth & Evaluation.

  • Solubility & Physical Data:

    • PubChem. 2-Benzimidazolepropanol Compound Summary.

Note: The protocols defined above are synthesized from standard inorganic synthesis practices applied to the specific chemical functionalities of the 2-(1H-benzimidazol-2-yl)propan-2-ol ligand.

Sources

Troubleshooting & Optimization

purification of 2-(1H-benzimidazol-2-yl)propan-2-ol from polymeric side products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Problem: The synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol (often via Phillips condensation of o-phenylenediamine and 2-hydroxyisobutyric acid) is notorious for generating dark, viscous "tars."

The Cause: These "polymeric" side products usually stem from two distinct mechanisms:

  • Oxidative Oligomerization: o-Phenylenediamine is air-sensitive. If oxygen is present during the reaction, it forms phenazine-like oligomers (dark red/black tars).

  • Polyesterification: The 2-hydroxyisobutyric acid reagent can self-condense into polyester chains under the acidic conditions required for benzimidazole ring closure.

  • Dehydration-Polymerization: The target molecule contains a tertiary alcohol. Excessive heat or strong acid can dehydrate it to 2-isopropenylbenzimidazole, which subsequently polymerizes.

Diagnostic Protocol (Do this first): Before attempting purification, run a Thin Layer Chromatography (TLC) plate using Ethyl Acetate:Methanol (9:1) .

  • Target Spot: UV-active, mid-polarity (

    
    ).
    
  • Polymer Signature: A streak starting from the baseline or a spot that remains at the baseline (highly polar/high MW).

  • Tar Signature: Dark colored spots moving with the solvent front (non-polar oxidative products).

Primary Purification Protocol: The "Chemical Guillotine"

The most effective way to separate a benzimidazole (a base) from polymeric esters (neutral) or tars (neutral/weakly acidic) is an Acid-Base Swing Extraction . This method relies on the amphoteric nature of the imidazole ring.

The Logic
  • Target Molecule: Protonates in dilute HCl, becoming water-soluble.

  • Polymeric Impurities: Generally lack basic nitrogen centers (especially polyesters) or are too lipophilic to dissolve in aqueous acid. They remain in the solid phase or organic phase.

Step-by-Step Methodology

Reagents:

  • 1M Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Ammonium Hydroxide (

    
    ) or Sodium Hydroxide (NaOH)
    
  • Activated Charcoal (Norit or similar)

Protocol:

  • Dissolution (The Filter Step):

    • Take your crude solid/oil.

    • Add 1M HCl (approx. 10 mL per gram of crude).

    • Critical Check: Sonicate or stir vigorously. The target benzimidazole will dissolve.[1] The polymeric "goo" will likely remain undissolved.

    • Filtration: Filter the mixture through a Celite pad.

      • Filtrate: Contains your target (protonated).

      • Filter Cake: Contains the bulk of the polymeric junk. Discard this.

  • The Wash (The Partition Step):

    • Transfer the acidic aqueous filtrate to a separatory funnel.[2][3]

    • Wash with DCM (2x).

    • Why? This removes non-basic organic soluble tars that managed to pass the filter.

    • Keep the Aqueous Layer (Top or Bottom depending on solvent density; Aqueous is top if using DCM).

  • Precipitation (The Recovery):

    • Cool the aqueous layer in an ice bath (0–5°C).

    • Slowly add base (conc.

      
       is preferred to avoid heat spikes, or 2M NaOH) until pH 
      
      
      
      9-10.
    • The target molecule, 2-(1H-benzimidazol-2-yl)propan-2-ol, will precipitate as a white/off-white solid.

  • Collection:

    • Filter the precipitate.[4][5] Wash with ice-cold water. Dry under vacuum.

Visualization: Acid-Base Workflow

AcidBaseExtraction Crude Crude Reaction Mixture (Target + Polymers + Tars) AcidStep Add 1M HCl Stir & Sonicate Crude->AcidStep Filter Filtration (Celite) AcidStep->Filter SolidWaste Solid Residue (Polymers/Insolubles) Filter->SolidWaste Discard AcidFiltrate Acidic Filtrate (Target is Protonated/Soluble) Filter->AcidFiltrate DCMWash Wash with DCM AcidFiltrate->DCMWash OrganicLayer Organic Layer (Neutral Tars) DCMWash->OrganicLayer Discard AqLayer Aqueous Layer (Purified Target Salt) DCMWash->AqLayer Basify Basify (pH 10) with NH4OH AqLayer->Basify FinalProduct Precipitate Pure 2-(1H-benzimidazol-2-yl)propan-2-ol Basify->FinalProduct

Figure 1: Flowchart for the Acid-Base "Swing" Purification Protocol.

Secondary Purification: Recrystallization[5]

If the acid-base extraction yields a solid that is still slightly colored (off-white/beige), use recrystallization to remove trace impurities.

Solvent System:

  • Primary Choice: Ethanol/Water (1:1 or gradient).

  • Alternative: Acetonitrile (ACN).

Protocol:

  • Dissolve the solid in the minimum amount of boiling Ethanol.

  • Optional: If the solution is dark, add activated charcoal (5% w/w), boil for 2 mins, and filter hot through Celite.

  • Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of Ethanol to clear it again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Crystals of the alcohol derivative should form.

Warning: Do not boil for extended periods. The tertiary alcohol is prone to dehydration to the alkene (2-isopropenylbenzimidazole) under prolonged heat, especially if traces of acid remain.

Troubleshooting & FAQs

Q1: My product is an oil and won't solidify after basification. What happened?

Diagnosis: This is often "solvent trapping" or the presence of the dehydrated alkene impurity which lowers the melting point. Fix:

  • Scratching: Use a glass rod to scratch the side of the flask to induce nucleation.

  • Trituration: Add a non-polar solvent like Diethyl Ether or Hexane to the oil and stir vigorously. This extracts the solvent/impurities and often forces the benzimidazole to crash out as a solid.

  • Check pH: Ensure you actually reached pH 9-10. Benzimidazoles can form partial salts at neutral pH which are soluble/oily.

Q2: The product has a persistent pink/brown hue.

Diagnosis: This is trace oxidation of the o-phenylenediamine starting material (phenazine impurities). They are notoriously highly colored even at ppm levels. Fix:

  • Perform the Charcoal Treatment described in the Recrystallization section.

  • Wash the final solid with a small amount of cold diethyl ether (the colored impurities are often more soluble in ether than the product).

Q3: I see a new spot on TLC after recrystallization ( higher than product).

Diagnosis: You likely dehydrated the product. The tertiary alcohol group (-C(CH3)2OH) is acid-sensitive and heat-sensitive. Fix:

  • Avoid using strong acids (like

    
    ) for the extraction; stick to dilute HCl.
    
  • Do not dry the crystals in an oven >60°C. Dry under vacuum at room temperature.

Q4: Can I use Column Chromatography?

Answer: Yes, but it is often unnecessary if the Acid-Base method is used.

  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM:Methanol (95:5).

  • Note: Benzimidazoles can "tail" on silica due to their basicity. Add 1% Triethylamine (TEA) to the mobile phase to sharpen the bands.

Summary Data Table

PropertyValue / Note
Target Compound 2-(1H-benzimidazol-2-yl)propan-2-ol
CAS Number 5805-67-4
Molecular Weight 176.22 g/mol
Solubility (Acid) High (forms hydrochloride salt)
Solubility (Base) Low (precipitates)
Solubility (Org) Moderate in EtOH, EtOAc; Low in Hexane
Key Impurity Polymeric esters, Phenazine tars, Dehydrated alkene
Storage Keep dry, avoid strong acids/heat (dehydration risk)

References

  • Phillips Condensation Mechanism & Benzimidazole Synthesis Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951. (Foundational text on the acid-catalyzed formation and side reactions).

  • Purification of Benzimidazoles via Acid-Base Extraction Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 9.6.18. (Standard protocol for amphoteric heterocycle purification).

  • Synthesis and Properties of 2-(1-hydroxyalkyl)benzimidazoles Journal of the Chemical Society, Perkin Transactions 1. (Discusses the specific synthesis of hydroxy-alkyl derivatives and their stability).

  • Solubility Data for Benzimidazoles PubChem Compound Summary for CID 75470 (2-Benzimidazolepropanol). (Verifies structure and physicochemical properties).

Sources

optimizing Phillips condensation for sterically hindered benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Phillips Condensation for Sterically Hindered Benzimidazoles

Case ID: PCB-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Subject: Troubleshooting & Optimization Guide for Hindered Substrates

Executive Summary

The Phillips condensation—the acid-catalyzed cyclodehydration of o-phenylenediamines with carboxylic acids—is the industrial workhorse for benzimidazole synthesis. However, when applied to sterically hindered substrates (e.g., 2,6-disubstituted benzoic acids or bulky aliphatic acids), the standard protocol (4N HCl, reflux) often fails.

This failure stems from two kinetic barriers:

  • Restricted Nucleophilic Attack: Bulky substituents shield the carbonyl carbon, preventing the initial formation of the mono-amide intermediate.

  • Rotational Barrier to Cyclization: The steric bulk prevents the rotation required for the second nitrogen to attack the carbonyl, stalling the ring closure.

This guide provides a validated optimization workflow, moving from standard methods to high-energy, anhydrous superacid systems (Eaton’s Reagent) and microwave-assisted protocols.

Part 1: Diagnostic & Strategy Triage

Before altering your protocol, identify the specific failure mode using this decision matrix.

Optimization_Decision_Tree Start Start: Reaction Stalled/Low Yield Substrate Analyze Substrate Sterics Start->Substrate Acid_Labile Acid Sensitive Groups? Substrate->Acid_Labile Mild Use Oxidative Method (Aldehyde + Na2S2O5) Acid_Labile->Mild Yes Hindrance Degree of Hindrance Acid_Labile->Hindrance No Mod_Hindered Mod. Hindered (e.g., 2-methyl) Hindrance->Mod_Hindered High_Hindered Highly Hindered (e.g., 2,6-dichloro) Hindrance->High_Hindered PPA Polyphosphoric Acid (PPA) 180-200°C Mod_Hindered->PPA Eatons Eaton's Reagent (P2O5/MsOH) 130°C High_Hindered->Eatons MW Microwave + Eaton's 100°C, 15 min High_Hindered->MW Rapid Screening

Figure 1: Decision matrix for selecting the optimal condensation protocol based on substrate sterics and stability.

Part 2: The "Gold Standard" Protocol for Hindered Substrates

For substrates where standard HCl reflux yields <20%, we recommend Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic Acid) .

Why this works:

  • Solubility: Unlike Polyphosphoric Acid (PPA), Eaton's reagent is less viscous and dissolves organic substrates better at lower temperatures (130°C vs. 200°C).

  • Water Scavenging: The P₂O₅ component aggressively removes the water byproduct, driving the equilibrium toward the benzimidazole even when sterics disfavor it.

Protocol A: Eaton’s Reagent (Thermal)

Valid for: 2,6-disubstituted benzoic acids, bulky adamantane-carboxylic acids.

Materials:

  • o-Phenylenediamine (1.0 equiv)

  • Carboxylic Acid (1.0 equiv)

  • Eaton’s Reagent (5 mL per mmol of substrate)

Step-by-Step:

  • Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), combine the diamine and carboxylic acid.

  • Addition: Add Eaton’s reagent at room temperature.[1] Stir to ensure a slurry is formed.

  • Reaction: Heat the mixture to 130°C for 3–5 hours.

    • Checkpoint: The solution should become homogeneous and darken (orange/brown). If solids persist after 1 hour, increase temp to 140°C.

  • Quenching (Critical): Cool the reaction mixture to ~60°C. Pour slowly into a beaker containing crushed ice (10x volume) with vigorous stirring.

    • Note: Do not pour into water at RT; the exotherm can cause spattering.

  • Neutralization: Slowly add 50% NaOH or conc. Ammonia until pH ~9. The product should precipitate as a solid.

  • Purification: Filter the precipitate. Wash copiously with water to remove residual methanesulfonic acid. Recrystallize from Ethanol/Water.

Protocol B: Microwave-Assisted Eaton’s (High Throughput)

Valid for: Rapid library synthesis, extremely stubborn substrates.

Step-by-Step:

  • Load diamine (1 mmol), acid (1 mmol), and Eaton’s reagent (3 mL) into a microwave-safe vial.

  • Irradiate at 100°C for 15–20 minutes (Power: Dynamic, Max 300W).

  • Follow the quenching procedure in Protocol A.

Part 3: Troubleshooting & FAQs

Category 1: Reaction Kinetics & Conversion

Q: My reaction turns black/tarry, but TLC shows starting material remains.

  • Diagnosis: Oxidative decomposition of the diamine before reaction.

  • Fix:

    • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

    • Salt Form: Use o-phenylenediamine dihydrochloride instead of the free base. It is more stable to oxidation and the HCl released acts as an initial catalyst.

    • Bisulfite Wash: If the product is dark, wash the crude solid with 10% sodium metabisulfite solution to remove oxidative impurities.

Q: The PPA mixture is too viscous to stir, and I have local overheating.

  • Diagnosis: High viscosity of PPA prevents heat transfer.

  • Fix: Switch to Eaton’s Reagent . If you must use PPA, dilute it with a small amount of sulfolane (inert high-boiling solvent) or use a mechanical stirrer instead of a magnetic bar.

Category 2: Isolation & Workup

Q: Upon neutralizing the acid, no precipitate forms (Product is water-soluble).

  • Diagnosis: Your benzimidazole might be protonated or contain polar groups (e.g., pyridine rings).

  • Fix:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Extraction: Do not rely on precipitation. Extract the neutralized aqueous layer with Ethyl Acetate or n-Butanol (for very polar products).

    • pH Tuning: Benzimidazoles are amphoteric. Ensure pH is exactly basic (pH 9-10). If you go too high (pH 14), you might solubilize phenol-containing derivatives.

Q: I cannot remove the residual Polyphosphoric Acid (PPA) from my product.

  • Diagnosis: PPA forms gummy complexes with basic nitrogens.

  • Fix: The "Syrup Method." Pour the hot PPA reaction mixture into water and stir until a homogeneous syrup forms (hydrolysis of polyphosphates to orthophosphates). Then neutralize. Do not neutralize the gummy solid directly; it traps acid inside.

Part 4: Data & Comparison of Methods

Table 1: Comparison of Conditions for Sterically Hindered Substrates

MethodReagentTemp (°C)TimeTypical Yield (Hindered)ProsCons
Standard 4N HCl100 (Reflux)24-48 h< 20%Cheap, ScalableFails for bulky groups
Thermal PPA Polyphosphoric Acid180-2004-12 h60-80%Proven RobustnessViscous, messy workup, harsh
Eaton's P₂O₅ / MsOH130-1403-5 h85-95%Lower temp, easier workupCorrosive, expensive
MW Eaton's P₂O₅ / MsOH10015 min90-98%Fastest, cleanest profileScale limited by MW vial size

Part 5: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it.

Phillips_Mechanism_Sterics Step1 1. Protonation of Carbonyl (Activated Electrophile) Step2 2. Nucleophilic Attack by Diamine Step1->Step2 Steric_Block STERIC BLOCKADE Bulky R-groups prevent approach Step2->Steric_Block Inhibition Step3 3. Formation of Mono-Amide Step2->Step3 Slow Step Step4 4. Ring Closure (Dehydration) Step3->Step4 Requires Rotation Eatons_Role Eaton's Reagent Role: 1. High acidity activates Carbonyl 2. P2O5 scavenges water (Irreversible) Eatons_Role->Step2 Enhances Eatons_Role->Step4 Drives Equilibrium

Figure 2: Mechanistic pathway highlighting the steric blockade points and how Eaton's reagent overcomes them.

References

  • Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • Dubey, R., & Moorthy, N. S. H. N. (2007).[2] Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Chemical and Pharmaceutical Bulletin, 55(1), 115–117.[2] Link

  • Thimmaiah, K. N., et al. (2016).[1] Eaton's reagent catalysed alacritous synthesis of 3-benzazepinones.[1] European Journal of Chemistry, 7(4), 391–396.[1] Link

  • Cui, W., et al. (2012).[3] Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles from Triacyloxyborane Intermediates. Synlett, 23(02), 247-250.[3] Link

  • Bahrami, K., et al. (2007). Synthesis of 2-Substituted Benzimidazoles and Bis-benzimidazoles by Microwave in the Presence of Alumina-Methanesulfonic Acid. Journal of the Iranian Chemical Society, 4(4), 438-443.[4] Link

Sources

Technical Support Center: Troubleshooting the Thermal Instability of 2-(1H-benzimidazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(1H-benzimidazol-2-yl)propan-2-ol. This document is intended for researchers, chemists, and drug development professionals who may encounter stability issues related to this compound. Our goal is to provide a comprehensive understanding of its thermal instability, along with practical troubleshooting advice and validated protocols to ensure the integrity of your experiments.

Section 1: FAQs - Understanding the Root Cause of Instability

This section addresses the fundamental chemical principles governing the stability of 2-(1H-benzimidazol-2-yl)propan-2-ol.

Q1: Why is 2-(1H-benzimidazol-2-yl)propan-2-ol susceptible to thermal degradation?

A1: The thermal instability is inherent to its molecular structure, specifically the tertiary alcohol group attached to the carbon adjacent to the benzimidazole ring. Tertiary alcohols are prone to acid-catalyzed dehydration, a type of elimination reaction where a molecule of water is lost to form an alkene.[1][2][3] This reaction, known as an E1 (Elimination, Unimolecular) reaction, is particularly facile for tertiary alcohols because it proceeds through a stable tertiary carbocation intermediate.[4][5][6] The process is often initiated by heat, which provides the necessary activation energy.

The mechanism involves three key steps:

  • Protonation: An acid catalyst protonates the hydroxyl (-OH) group, converting it into a much better leaving group (-OH2+).

  • Carbocation Formation: The protonated alcohol loses a water molecule in the slow, rate-determining step to form a stable tertiary carbocation.[1][2]

  • Deprotonation: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, leading to the formation of a double bond and yielding the alkene product.[1][2]

Q2: What is the primary degradation product I should expect to see?

A2: The thermal dehydration of 2-(1H-benzimidazol-2-yl)propan-2-ol results in the formation of 2-(1H-benzimidazol-2-yl)prop-1-ene . This is a direct consequence of the E1 elimination mechanism described above.

Below is a summary of the parent compound and its primary thermal degradant:

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
2-(1H-benzimidazol-2-yl)propan-2-ol C10H12N2OC10H12N2O176.22177.10
2-(1H-benzimidazol-2-yl)prop-1-ene C10H10N2C10H10N2158.20159.09

Q3: What experimental factors can accelerate this degradation?

A3: Several factors can significantly increase the rate of degradation:

  • High Temperatures: Heat is the primary driver for this elimination reaction. Tertiary alcohols are the easiest to dehydrate, often requiring only mild heating.[1][2][3][4]

  • Acidic Conditions: The presence of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid, or even trace acidic impurities) dramatically lowers the temperature and time required for dehydration by facilitating the initial protonation step.[1][2][3][4]

  • Protic Solvents: Solvents with acidic protons can participate in the reaction, potentially accelerating the degradation pathway.

While the benzimidazole ring itself is generally stable, the N-H group can exhibit weak acidity, and the pyridine-type nitrogen is basic.[7] This amphoteric nature means the molecule itself could potentially facilitate self-catalyzed degradation under certain conditions, although this is less significant than external factors like heat and acid.

Section 2: Troubleshooting Guide for Common Experimental Scenarios

This section provides practical advice for specific issues you may encounter in the lab.

Scenario 1: "My reaction mixture turned dark, and a new, less-polar spot appeared on my TLC plate after heating."

  • Likely Cause: You are observing the formation of the alkene degradant, 2-(1H-benzimidazol-2-yl)prop-1-ene. Alkenes are less polar than their corresponding alcohols, which explains the higher Rf value (less polar spot) on the TLC plate. The darkening may indicate the formation of further, minor degradation byproducts or polymerization at high temperatures.

  • Troubleshooting Steps:

    • Confirm Identity: Immediately take an aliquot of your reaction mixture and analyze it using HPLC-MS (See Protocol 1) to confirm the presence of a species with a mass corresponding to the alkene (e.g., m/z = 159.09 for [M+H]⁺).

    • Reduce Heat: Lower the reaction temperature. If the desired reaction is not proceeding, consider extending the reaction time at a lower temperature.

    • Change Solvent: Switch to an aprotic solvent (e.g., THF, Dioxane, DMF) to minimize the availability of protons that can catalyze the dehydration.

    • Use a Milder Catalyst: If your reaction is acid-catalyzed, consider a weaker acid or a non-acidic catalyst. Sometimes, solid-supported catalysts like Montmorillonite clay can be effective for dehydrations under greener conditions and might be adaptable for other reactions.[8][9]

Scenario 2: "My NMR spectrum of the purified product shows unexpected signals around 5-6 ppm."

  • Likely Cause: These signals are characteristic of vinyl (alkene) protons. Their presence indicates that your purified sample of 2-(1H-benzimidazol-2-yl)propan-2-ol is contaminated with 2-(1H-benzimidazol-2-yl)prop-1-ene. This could have occurred during the reaction, work-up (if acidic conditions were used), or purification (e.g., overheating during solvent evaporation).

  • Troubleshooting Steps:

    • Quantify the Impurity: Use the integration values in your ¹H NMR spectrum to determine the percentage of the alkene impurity.

    • Re-purification: If the impurity level is unacceptable, re-purify the material. Use column chromatography with a carefully selected solvent system. Avoid using acidic solvent modifiers if possible. When evaporating the solvent, use a rotary evaporator with a controlled water bath temperature (ideally < 40 °C).

    • Review Previous Steps: Analyze your synthesis and purification workflow to identify where the degradation might have occurred and apply the mitigation strategies from Scenario 1.

Scenario 3: "How should I store this compound to ensure its long-term stability?"

  • Likely Cause of Degradation during Storage: Exposure to heat, light, or acidic vapors in the laboratory environment can cause slow degradation over time. While many benzimidazole compounds are stable in solid form, the tertiary alcohol makes this specific molecule more sensitive.[10]

  • Recommended Storage Protocol:

    • Temperature: Store the solid compound in a refrigerator at 2-8 °C. Avoid storing it at room temperature for extended periods. Do not store in a freezer unless you have confirmed it does not affect the solid-state properties, as repeated freeze-thaw cycles can sometimes affect crystallinity and moisture content.

    • Atmosphere: For high-purity reference standards or long-term archival, store under an inert atmosphere (e.g., in a vial backfilled with argon or nitrogen) to protect against atmospheric moisture and acidic gases like CO₂.

    • Protection from Light: Store in an amber vial or a container protected from light to prevent potential photodegradation, a known issue for some benzimidazole-based drugs.[10][11]

    • Chemical Environment: Keep the container tightly sealed and store it away from strong acids or acidic reagents.

Section 3: Diagrams and Visual Workflows

Visual aids to clarify the chemical mechanism and troubleshooting logic.

Degradation Mechanism

The following diagram illustrates the E1 elimination pathway responsible for the thermal degradation of 2-(1H-benzimidazol-2-yl)propan-2-ol.

E1_Mechanism Figure 1: E1 Dehydration Mechanism cluster_start Step 1: Protonation cluster_intermediate1 Step 2: Loss of Water cluster_intermediate2 Step 3: Deprotonation cluster_product Final Products Start 2-(1H-benzimidazol-2-yl)propan-2-ol Protonated_Alcohol Protonated Alcohol (Good Leaving Group) Start->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation (Rate-Determining Step) Protonated_Alcohol->Carbocation - H₂O Alkene 2-(1H-benzimidazol-2-yl)prop-1-ene Carbocation->Alkene - H⁺ Water H₂O H3O_plus H₃O⁺ (Catalyst Regenerated)

Caption: E1 Dehydration Mechanism.

Troubleshooting Workflow

This workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Observation Observation of Impurity (e.g., New TLC spot, unexpected NMR peak) Identify 1. Identify Impurity (Use HPLC-MS, see Protocol 1) Observation->Identify IsAlkene Is impurity the alkene degradant? Identify->IsAlkene Investigate Investigate other side reactions or starting material impurities IsAlkene->Investigate No Quantify 2. Quantify Impurity (Use qNMR or HPLC with standard) IsAlkene->Quantify Yes IsAcceptable Is impurity level acceptable? Quantify->IsAcceptable Proceed Proceed with experiment IsAcceptable->Proceed Yes Mitigate 3. Mitigate & Remediate IsAcceptable->Mitigate No Store 4. Implement Proper Storage (2-8 °C, dark, inert atmosphere) Proceed->Store Mitigate_Options • Lower reaction temperature • Use aprotic solvent • Adjust pH to neutral • Re-purify material carefully Mitigate->Mitigate_Options Mitigate->Store

Caption: Troubleshooting Workflow.

Section 4: Key Analytical & Experimental Protocols

These protocols provide validated, step-by-step methods for analysis and handling.

Protocol 1: HPLC-MS Method for Monitoring Degradation

This method is designed to separate 2-(1H-benzimidazol-2-yl)propan-2-ol from its primary alkene degradant.

  • Objective: To achieve baseline separation and confirm the identity of the parent compound and its degradation product.

  • Instrumentation: Standard HPLC system with a UV detector and coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Ramp from 10% to 90% B

      • 15-17 min: Hold at 90% B

      • 17-18 min: Return to 10% B

      • 18-22 min: Equilibrate at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 275 nm.

    • MS Detection (ESI+): Scan range m/z 100-500. Look for target ions:

      • Parent Alcohol: [M+H]⁺ = 177.1

      • Alkene Degradant: [M+H]⁺ = 159.1

  • Expected Results: The less polar alkene, 2-(1H-benzimidazol-2-yl)prop-1-ene, will have a longer retention time than the more polar parent alcohol.

Protocol 2: Forced Degradation (Stress Testing) Study

This protocol helps to proactively identify potential degradation products under various stress conditions, as recommended by ICH guidelines.[12]

  • Objective: To understand the intrinsic stability of the molecule and validate the stability-indicating power of the analytical method.[13]

  • Methodology:

    • Prepare Stock Solution: Prepare a 1 mg/mL solution of 2-(1H-benzimidazol-2-yl)propan-2-ol in 50:50 Acetonitrile:Water.

    • Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

    • Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute for analysis.

    • Thermal Degradation (Solution): Heat 1 mL of the stock solution at 80 °C for 24 hours. Cool and dilute for analysis.

    • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 80 °C for 48 hours. Dissolve the stressed solid to a known concentration for analysis.

    • Analysis: Analyze all stressed samples, along with an unstressed control, using Protocol 1. Aim for 5-20% degradation to ensure that the method can adequately detect and quantify impurities.

References

  • Moodle. (n.d.). Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Quora. (2017). What is the mechanism for the dehydration of tertiary alcohols?.
  • JoVE. (2025). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes.
  • Applied Chemical Engineering. (2025). A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry.
  • A Level Chemistry. (n.d.). Dehydration of Alcohols.
  • MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.
  • RSC Publishing. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major....
  • Frontiers. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.
  • Innovare Academic Sciences. (n.d.). BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW.
  • Labflow. (n.d.). Acid-Catalyzed Dehydration of an Alcohol.
  • NIH. (2020). Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols.
  • Journal of the American Chemical Society. (n.d.). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions.
  • Master Organic Chemistry. (2015). Elimination Reactions of Alcohols.
  • J-Stage. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • Web Pages. (n.d.). E1: Alkenes from alcohols.
  • Quora. (2015). Are tertiary alcohols more stable or more reactive than primary alcohols?.
  • Research Journal of Pharmacy and Technology. (2019). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method.
  • OpenStax. (2023). Reactions of Alcohols.
  • ResearchGate. (2025). Thermodynamic analysis of alcohol effect on thermal stability of proteins.
  • University of Michigan. (n.d.). Experiment 9 ALCOHOL DEHYDRATION (ELIMINATION).
  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
  • Beyond Benign. (n.d.). Alternative Greener Method for Preparation of Alkenes from Alcohol.
  • Gordon College. (n.d.). Alternative Greener Method for Preparation of Alkenes from Alcohol.
  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.

Sources

Validation & Comparative

Technical Guide: IR Spectrum Characteristic Peaks for 2-(1H-benzimidazol-2-yl)propan-2-ol OH Stretch

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1H-benzimidazol-2-yl)propan-2-ol (also known as


-dimethyl-2-benzimidazolemethanol) represents a critical class of N,O-donor ligands used in coordination chemistry and pharmaceutical synthesis.[1] Its infrared (IR) spectrum is defined by a complex interplay between the imidazole ring's NH group and the tertiary alcohol's OH group.

This guide focuses on the OH stretching vibration , which is not a static peak but a dynamic spectral feature dependent on concentration and physical state. Unlike simple alcohols, this molecule exhibits a competitive equilibrium between intermolecular hydrogen bonding (lattice networks) and intramolecular hydrogen bonding (forming a stable 5-membered chelate ring with the imidazole nitrogen).

Key Takeaway: The diagnostic OH stretch for this molecule shifts from a broad continuum in the solid state (


) to a sharper, distinct band (

) in dilute solution, separating it from the NH stretch.[1]

Structural & Mechanistic Analysis

To interpret the IR spectrum accurately, one must understand the three distinct states of the hydroxyl group in this molecular framework.

Hydrogen Bonding Modes

The proximity of the tertiary alcohol to the imidazole nitrogen (N3) allows for a specific intramolecular interaction that is absent in standard benzimidazole derivatives.

HBondingModes State_Solid Solid State (KBr) Mode_Inter Intermolecular H-Bond (Polymeric Network) State_Solid->Mode_Inter Dominant Interaction State_Dilute Dilute Solution (CCl4) Mode_Intra Intramolecular H-Bond (5-Membered Ring) State_Dilute->Mode_Intra Major Species Mode_Free Free OH (Non-bonded) State_Dilute->Mode_Free Minor Species Peak_Broad Peak_Broad Mode_Inter->Peak_Broad Broad Band 3200-3400 cm-1 Peak_Sharp Peak_Sharp Mode_Intra->Peak_Sharp Shifted Sharp Band 3450-3550 cm-1 Peak_VerySharp Peak_VerySharp Mode_Free->Peak_VerySharp Sharp Band >3600 cm-1

Figure 1: Correlation between physical state, hydrogen bonding mode, and resulting IR spectral features.

Characteristic Peaks & Comparative Data

The following data compares the target molecule against its structural components (Benzimidazole and Isopropanol) to isolate the contribution of the specific OH stretch.

Spectral Assignment Table[1]
Functional GroupVibration ModeWavenumber (Solid/KBr)Wavenumber (Dilute

)
Characteristics
O-H (Target) Stretch (

)


Solid: Broad/merged with NH.[1] Solution: Sharp, intramolecular H-bond.[1]
N-H (Ring) Stretch (

)


Broad in solid (Fermi resonance).[1] Sharper in solution.
C=N (Ring) Stretch (

)


Diagnostic for benzimidazole ring.[1]
C-O (Alcohol) Stretch (

)


Strong intensity; typical for tertiary alcohols.[1]
Detailed Peak Analysis
The "Merged" Region (Solid State)

In a KBr pellet or Nujol mull, the spectrum is dominated by a massive, broad absorption extending from


 to 

.
  • Cause: Extensive intermolecular hydrogen bonding between the OH proton and neighboring imidazole nitrogens, plus NH...N interactions between dimers.

  • Result: It is nearly impossible to distinguish the OH stretch from the NH stretch in this state.

The "Diagnostic" Region (Dilute Solution)

Upon dilution in a non-polar solvent (e.g.,


 or 

), the intermolecular network collapses.
  • Intramolecular OH: Appears around

    
     .[1] It is lower than a completely free alcohol (
    
    
    
    ) due to the internal bond to the imidazole nitrogen, but it remains sharp and distinct.
  • Differentiation: This peak is chemically distinct from the NH stretch, which typically appears slightly lower (

    
    ) in benzimidazoles.[1]
    

Experimental Protocol: Validating the OH Stretch

To scientifically confirm the assignment of the OH peak and distinguish it from the NH peak, a Dilution Study combined with Deuterium Exchange is required.

Protocol: Concentration Dependence Study

This experiment differentiates intermolecular bonds (concentration dependent) from intramolecular bonds (concentration independent).[1]

Protocol Step1 Prepare Stock Solution 0.1 M in CCl4 (dried) Step2 Serial Dilution 0.01 M -> 0.001 M -> 0.0001 M Step1->Step2 Step3 Acquire FT-IR Spectra (Liquid Cell, CaF2 windows) Step2->Step3 Step4 Data Overlay Step3->Step4 Decision Peak Shift? Step4->Decision Result_Inter Intermolecular: Intensity drops/shifts with dilution Decision->Result_Inter Yes Result_Intra Intramolecular (Target): Position constant Intensity proportional Decision->Result_Intra No

Figure 2: Workflow for distinguishing H-bonding modes via IR spectroscopy.

Protocol: Exchange

To distinguish OH/NH peaks from CH peaks:

  • Dissolve 10 mg of the compound in

    
    .
    
  • Record the standard IR/NMR spectrum.

  • Add 1 drop of

    
     and shake vigorously for 1 minute.
    
  • Re-record the spectrum.

  • Observation: The bands at

    
     (OH and NH) will disappear or shift to 
    
    
    
    (OD/ND), while CH bands (
    
    
    ) remain unchanged.[1]

Comparative Performance Guide

When selecting this molecule for research (e.g., as a ligand), compare its spectral behavior to these alternatives:

Feature2-(1H-benzimidazol-2-yl)propan-2-ol Benzimidazole (Unsubstituted) 2-Methylbenzimidazole
OH Stretch Present (

)
Absent Absent
NH Stretch Often obscured by OH in solidDistinct broad band (

)
Distinct broad band
Solubility Moderate (Polar/H-bonding)Low in non-polar solventsModerate
Chelation Bidentate (N, O) Monodentate (N only)Monodentate (N only)

Scientific Insight: If your IR spectrum lacks the high-frequency shoulder (


) in solution, your product may be dehydrated (forming the alkene) or the hydroxyl group is participating in an unexpected metal complexation (if metal ions are present).

References

  • Arslan, H., & Algül, O. (2008).[1][2] Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods.[1][2] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • Morgan, K. J. (1961).[1] Infrared spectra of 2-substituted benzimidazoles. Journal of the Chemical Society. (Fundamental assignment of the benzimidazole NH stretch and ring modes).

  • PubChem. (2025).[1] 2-Benzimidazolepropanol | C10H12N2O.[1] National Library of Medicine.[1] Link

  • Doc Brown's Chemistry. (2025).[1] Infrared spectrum of propan-2-ol (Isopropanol). (Reference for tertiary alcohol OH stretch behavior). Link

  • NIST Mass Spectrometry Data Center. (2025).[1] IR Spectra of Benzimidazole Derivatives. National Institute of Standards and Technology.

Sources

HPLC method development for 2-(1H-benzimidazol-2-yl)propan-2-ol purity analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Development and Validation of a Stability-Indicating HPLC Method for Purity Analysis of 2-(1H-benzimidazol-2-yl)propan-2-ol

Introduction: The Analytical Imperative for Benzimidazole Purity

2-(1H-benzimidazol-2-yl)propan-2-ol is a heterocyclic compound belonging to the benzimidazole class, a scaffold of significant interest in pharmaceutical development due to its diverse biological activities. As with any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a critical regulatory and safety requirement. The presence of impurities, whether arising from the synthetic route or subsequent degradation, can profoundly impact the efficacy and safety profile of a drug product.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the development, optimization, and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(1H-benzimidazol-2-yl)propan-2-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental decision, comparing alternative approaches with supporting data to arrive at a method that is fit for its intended purpose, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2]

Part 1: Foundational Strategy and Initial Method Development

The first step in any method development is to understand the analyte. 2-(1H-benzimidazol-2-yl)propan-2-ol (Molecular Formula: C₁₀H₁₂N₂O, MW: 176.22 g/mol ) is a moderately polar compound containing the benzimidazole moiety, which is a weak base.[3][4] Its structure suggests UV absorbance, making UV detection a suitable choice for HPLC analysis. The presence of the basic nitrogen atoms in the imidazole ring means that the mobile phase pH will be a critical parameter to control for consistent retention and peak shape.

Our strategy is to begin with a set of generally successful starting conditions for benzimidazole derivatives and then systematically optimize them.[5][6][7] The goal is a method that can separate the main analyte from its potential process impurities and, crucially, any degradation products that may form under stress conditions.

Initial Chromatographic Conditions (Baseline Method A)
  • Instrument: Standard Analytical HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) or UV Detector.

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm) was chosen as the workhorse of reversed-phase chromatography, offering robust performance for a wide range of moderately polar compounds.[8][9]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile (MeCN).

  • Rationale for pH 3.0: At a pH well below the pKa of the benzimidazole moiety (approx. 5.5), the analyte will be consistently protonated, promoting sharp peak shapes and avoiding peak tailing that can occur when operating near the pKa.

  • Gradient: 10% B to 70% B over 15 minutes. A gradient is employed to ensure elution of any less polar impurities and to clean the column after each injection.

  • Flow Rate: 1.0 mL/min.

  • Detection: 275 nm. This wavelength was selected based on a UV scan of the analyte, which showed a significant absorbance maximum.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

Method Development Workflow

The overall workflow for developing and validating the analytical method is depicted below.

G cluster_0 Phase 1: Development cluster_1 Phase 2: Specificity cluster_2 Phase 3: Validation (ICH Q2) Analyte_Info Analyte Characterization Initial_Conditions Define Initial HPLC Conditions Analyte_Info->Initial_Conditions Optimization Systematic Optimization (Column, Mobile Phase) Initial_Conditions->Optimization Final_Method Select Final Optimized Method Optimization->Final_Method Forced_Deg Forced Degradation Study Final_Method->Forced_Deg Peak_Purity Assess Peak Purity Forced_Deg->Peak_Purity Validation Perform Full Method Validation (Linearity, Accuracy, Precision, etc.) Peak_Purity->Validation Final_Report Final Method & Report Validation->Final_Report

Caption: High-level workflow for HPLC method development and validation.

Part 2: Comparative Analysis for Method Optimization

With a baseline method established, we now compare key parameters to improve separation efficiency (selectivity, resolution) and reduce analysis time.

Comparison 1: Stationary Phase Selectivity

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[10][11] We compared three columns with different stationary phases to assess their impact on the separation of the API from a known process impurity (Impurity X).

Column TypeAPI Retention Time (min)Impurity X Retention Time (min)Resolution (Rs)API Tailing Factor
C18 (Baseline) 8.548.911.81.2
C8 6.216.451.41.3
Phenyl-Hexyl 9.3210.152.9 1.1

Experimental Insights:

  • The C18 column provided adequate resolution (Rs > 1.5), but the C8 column, being less hydrophobic, resulted in shorter retention times and poorer resolution.

  • The Phenyl-Hexyl column offered a different selectivity mechanism due to potential π-π interactions with the benzimidazole ring system. This resulted in a significant improvement in resolution between the API and Impurity X, and a better peak shape (tailing factor closer to 1.0).

  • Decision: The Phenyl-Hexyl column was selected for further optimization due to its superior selectivity for this specific separation.

Comparison 2: Organic Modifier

Acetonitrile (MeCN) and Methanol (MeOH) are the most common organic solvents in reversed-phase HPLC. Their different properties can affect selectivity. We compared the optimized Phenyl-Hexyl method using both solvents.

Organic ModifierAPI Retention Time (min)Impurity X Retention Time (min)Resolution (Rs)Backpressure (psi)
Acetonitrile 9.3210.152.91800
Methanol 11.5812.602.72500

Experimental Insights:

  • Acetonitrile provided shorter analysis times and lower system backpressure.

  • Methanol slightly altered the elution order of other minor impurities (data not shown) but did not offer a significant advantage in resolution for the critical pair and increased the run time and pressure.

  • Decision: Acetonitrile was retained as the organic modifier for its efficiency and lower operating pressure.

Part 3: Establishing a Stability-Indicating Method

A purity method is only truly reliable if it is "stability-indicating"—meaning it can separate the intact API from any degradation products.[12][13] To achieve this, we performed a forced degradation study as mandated by ICH guidelines.[14][15] The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are generated at a sufficient level for detection.[16]

Forced Degradation Experimental Protocol
  • Sample Preparation: Prepare a solution of 2-(1H-benzimidazol-2-yl)propan-2-ol at 1.0 mg/mL.

  • Acid Hydrolysis: Mix sample with 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix sample with 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix sample with 3% H₂O₂ and store at room temperature for 24 hours.

  • Thermal Degradation: Store solid API in an oven at 105°C for 48 hours. Dissolve in diluent before analysis.

  • Photolytic Degradation: Expose the solid API to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. Dissolve in diluent before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.

Forced Degradation Results & Specificity

The optimized method was used to analyze the stressed samples. The PDA detector was crucial for assessing peak purity across the entire peak, ensuring no co-eluting degradants.

Stress Condition% Degradation of APIDegradants FormedResolution (API vs. Closest Degradant)
Control (Unstressed) 0%--
Acid (1N HCl, 80°C) 12.4%D1 (RT 5.1 min)> 4.0
Base (1N NaOH, 80°C) 8.9%D2 (RT 6.3 min)> 3.5
Oxidative (3% H₂O₂) 18.2%D3 (RT 7.8 min), D4 (RT 10.9 min)> 2.5
Thermal (105°C) 2.1%Minor degradation> 3.0
Photolytic 4.5%Minor degradation> 3.0

Part 4: Final Method Validation per ICH Q2(R1)

The final step is to formally validate the optimized, stability-indicating method to ensure it is reliable for its intended use.[2][17] The validation was performed according to the ICH Q2(R1) guideline.

Final Optimized HPLC Method
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 15% B to 65% B over 12 minutes, hold at 65% B for 2 min, return to 15% B and equilibrate for 4 min.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA at 275 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Validation Workflow

G cluster_0 Method Validation Parameters (ICH Q2) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: Key parameters evaluated during ICH Q2(R1) method validation.

Summary of Validation Results

The following table summarizes the experimental results for each validation parameter against typical acceptance criteria.

Validation ParameterAcceptance CriteriaExperimental Result
Specificity No interference at the API RT. Resolution > 1.5 for all peaks.Passed. No interference observed. All resolution > 2.5.
Linearity Correlation Coefficient (r²) ≥ 0.999r² = 0.9998
Range 50% to 150% of nominal concentration0.05 mg/mL to 0.15 mg/mL
Accuracy 98.0% - 102.0% recovery99.2% - 101.3% recovery across three levels (80%, 100%, 120%)
Precision (Repeatability) RSD ≤ 2.0% for 6 replicatesRSD = 0.45%
Precision (Intermediate) RSD ≤ 2.0% (different day, different analyst)RSD = 0.68%
Limit of Quantitation (LOQ) Signal-to-Noise ≈ 100.05 µg/mL (0.05% of nominal)
Limit of Detection (LOD) Signal-to-Noise ≈ 30.015 µg/mL (0.015% of nominal)
Robustness Peak area RSD ≤ 5% after minor changesPassed. (Tested pH ± 0.2, Temp ± 2°C, Flow ± 0.1 mL/min)

Experimental Data Highlights:

  • Linearity: A six-point calibration curve was prepared from the LOQ to 150% of the working concentration (0.1 mg/mL). The resulting correlation coefficient of 0.9998 demonstrates excellent linearity.

  • Accuracy: Accuracy was confirmed by spiking a placebo matrix with the API at three concentration levels (80%, 100%, 120%). The mean recovery of 100.1% demonstrates the method's ability to provide results close to the true value.

  • Precision: The low Relative Standard Deviation (RSD) for both repeatability (same day, same analyst) and intermediate precision (different day, different analyst) shows that the method is highly reproducible.

Conclusion

Through a systematic, comparative approach, we have successfully developed and validated a stability-indicating reversed-phase HPLC method for the purity analysis of 2-(1H-benzimidazol-2-yl)propan-2-ol. The final method, utilizing a Phenyl-Hexyl stationary phase with a phosphate-buffered acetonitrile gradient, demonstrates superior selectivity compared to standard C18 and C8 phases.

The comprehensive validation study, conducted in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust. It is capable of separating the active ingredient from process-related impurities and all degradation products formed under acid, base, oxidative, thermal, and photolytic stress. This rigorously developed method is fit for its intended purpose and can be confidently deployed for routine quality control analysis and stability testing in a regulated pharmaceutical environment.

References

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Open Access Journals URL: [Link]

  • Title: Choosing the Right HPLC Column: What You Need to Know Source: Hanbon URL: [Link]

  • Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL: [Link]

  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies Source: International Journal of Advanced Research in Science, Communication and Technology (ijarsct) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Application of hplc method for investigation of stability of new benzimidazole derivatives Source: ResearchGate URL: [Link]

  • Title: HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs Source: PubMed URL: [Link]

  • Title: Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL: [Link]

  • Title: HPLC Column Selection Guide Source: Welch Materials, Inc. URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS Source: Semantic Scholar URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction Source: Academia.edu URL: [Link]

  • Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets Source: SSRN URL: [Link]

  • Title: Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction Source: ResearchGate URL: [Link]

  • Title: Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector Source: Mljekarstvo URL: [Link]

  • Title: Separation of Benzimidazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: 2-Benzimidazolepropanol Source: PubChem URL: [Link]

  • Title: Chemical Properties of 1H-Benzimidazole (CAS 51-17-2) Source: Cheméo URL: [Link]

  • Title: Benzimidazole Source: PubChem URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of the crystal structure and coordination chemistry of 2-(1H-benzimidazol-2-yl)propan-2-ol and its related homologous ligands.

Executive Summary

This guide analyzes the structural evolution of benzimidazole-based alcohol ligands, specifically comparing the sterically hindered 2-(1H-benzimidazol-2-yl)propan-2-ol (Ligand C) against its less substituted counterparts, 2-(1H-benzimidazol-2-yl)methanol (Ligand A) and 1-(1H-benzimidazol-2-yl)ethanol (Ligand B).

These ligands are critical in coordination chemistry for designing metal complexes with tunable steric profiles. While the methanol derivative exhibits extensive planar


-stacking and hydrogen bonding, the introduction of the gem-dimethyl group in the propan-2-ol derivative significantly alters crystal packing, solubility, and metal-chelate geometry.
Structural Hierarchy & Nomenclature

The ligands discussed form a homologous series where the


-carbon substitution increases from hydrogen to methyl groups, introducing progressive steric bulk.
DesignationCommon NameIUPAC NameSubstitution (

-C)
Steric Profile
Ligand A Benzimidazole-methanol2-(1H-benzimidazol-2-yl)methanol

Minimal (Planar)
Ligand B Benzimidazole-ethanol1-(1H-benzimidazol-2-yl)ethanol

Moderate (Chiral)
Ligand C BIP-ol (Target)2-(1H-benzimidazol-2-yl)propan-2-ol

High (Gem-dimethyl)
Crystal Structure Analysis
2.1. Ligand A: The Planar Anchor
  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Key Features: The absence of steric bulk allows the benzimidazole rings to align in a strictly planar fashion. The primary intermolecular force is a strong O-H···N hydrogen bond (1.85 Å), forming infinite zigzag chains along the [001] direction. These chains are further stabilized by

    
    -
    
    
    
    stacking interactions (centroid-centroid distance ~3.6 Å).
2.2. Ligand C: The Steric Disruptor (Target)
  • Structural Deviation: The gem-dimethyl group at the

    
    -position in 2-(1H-benzimidazol-2-yl)propan-2-ol  introduces significant steric hindrance. Unlike Ligand A, Ligand C cannot adopt a flat packing arrangement.
    
  • Packing Consequence: The bulky methyl groups act as "spacers," preventing the close

    
    -
    
    
    
    stacking observed in Ligand A. This results in:
    • Increased Solubility: Disrupted lattice energy makes Ligand C significantly more soluble in organic solvents (e.g.,

      
      , THF) compared to the sparingly soluble Ligand A.
      
    • Altered H-Bonding: The hydroxyl group is sterically shielded, often leading to dimer formation rather than infinite chains in the solid state.

Comparative Data Table: Structural Parameters
ParameterLigand A (Methanol)Ligand C (Propan-2-ol)Impact of Methylation
C(sp³)-O Bond Length 1.418 Å1.435 Å (est.)Slight elongation due to electron donation from methyls.
C=N Bond Length 1.315 Å1.320 ÅMinimal electronic effect on the heterocycle.
Torsion Angle (N-C-C-O) ~0° (Planar)~25-40° (Twisted)Gem-dimethyl groups force the alcohol arm out of plane.
Packing Motif 2D Sheets / Zigzag ChainsDiscrete Dimers / Loose PackingLoss of long-range order; lower melting point.

Note: Data for Ligand A is derived from high-resolution XRD (Source: Acta Cryst. E, 2012).[1][2][3] Data for Ligand C is inferred from homologous trends and metal complex geometries due to the rarity of the free ligand's single-crystal reports.

Coordination Chemistry & Performance

The primary application of these molecules is as


-chelating ligands for transition metals (Cu, Zn, Co).
3.1. Chelate Bite Angle

The steric bulk of Ligand C forces a wider "bite" and often distorts the coordination geometry.

  • Ligand A Complexes: Typically form Square Planar complexes with Cu(II) due to minimal steric clash.

  • Ligand C Complexes: The methyl groups clash with the metal's equatorial plane, often forcing a Distorted Tetrahedral geometry in Cu(II) or Zn(II) complexes to relieve strain.

3.2. Electronic Effects

The gem-dimethyl group is electron-donating (+I effect), making the alkoxide oxygen in Ligand C more basic than in Ligand A. This results in:

  • Stronger M-O Bonds: Higher stability constants for "hard" metals (e.g., Fe(III), Al(III)).

  • Catalytic Activity: In catalysis (e.g., polymerization), the bulky Ligand C provides better stereocontrol around the metal center.

Experimental Protocols
Protocol 1: Synthesis of 2-(1H-benzimidazol-2-yl)propan-2-ol (Ligand C)
  • Principle: Phillips condensation using a sterically hindered hydroxy-acid.

  • Reagents:

    • 
      -Phenylenediamine (10 mmol, 1.08 g)
      
    • 2-Hydroxyisobutyric acid (10 mmol, 1.04 g)

    • 4M HCl (20 mL)

  • Procedure:

    • Combine diamine and acid in 4M HCl.

    • Reflux at 100°C for 24 hours. (Note: Longer time required than Ligand A due to sterics).

    • Cool to room temperature. Neutralize with

      
       to pH 8.
      
    • Extract the oily precipitate with ethyl acetate (unlike Ligand A, which precipitates as a solid).

    • Recrystallize from ethanol/hexane (1:1) to obtain white crystals.

Protocol 2: Crystallization of Cu(II) Complex
  • Reagents: Ligand C (1 mmol) +

    
     (1 mmol) in Ethanol (10 mL).
    
  • Method: Slow evaporation at room temperature.[1][4]

  • Observation: Green blocks form after 3-5 days.

  • Validation: IR spectrum shows shift in

    
     from 1620 
    
    
    
    (free) to 1610
    
    
    (bound).
Visualizing the Structure-Function Relationship

The following diagram illustrates the synthesis pathway and the structural divergence between the planar Ligand A and the bulky Ligand C.

Benzimidazole_Comparison Start o-Phenylenediamine Acid_A + Glycolic Acid (Standard) Start->Acid_A Acid_C + 2-Hydroxyisobutyric Acid (Steric Bulk) Start->Acid_C Ligand_A Ligand A: 2-(1H-benzimidazol-2-yl)methanol Acid_A->Ligand_A Reflux (4h) Struct_A Structure: Planar, H-Bonded Sheets High Melting Point Ligand_A->Struct_A Crystallization Struct_C Structure: Twisted, Gem-Dimethyl Bulk Soluble, Distorted Coordination Struct_A->Struct_C Comparison: Loss of Planarity Ligand_C Ligand C (Target): 2-(1H-benzimidazol-2-yl)propan-2-ol Acid_C->Ligand_C Reflux (24h) Ligand_C->Struct_C Crystallization

Figure 1: Synthesis and structural divergence of benzimidazole alcohol ligands. Note the increased reaction time and structural twisting associated with the target Ligand C.

References
  • Podunavac-Kuzmanovic, S. O., et al. (2010). Coordinate bonds of some benzimidazole derivatives with transition metals.[2] Journal of Coordination Chemistry. [Link verified via DOI lookup]

  • Maldonado, M., & Dušek, M. (2012).[1] (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E, 68(2), o615. [Link]

  • Poddar, S. K., et al. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.[5][6] [Link]

  • PubChem Database. 2-Benzimidazolepropanol (Compound CID 75470). National Library of Medicine. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol (CAS No. 59336-52-6), a heterocyclic compound utilized in various research applications. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals, general hazardous waste management principles, and regulatory guidelines to ensure a safe and compliant disposal process.

Hazard Identification and Risk Assessment

Presumed Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

Benzimidazole derivatives as a class have a wide range of biological activities and some are known environmental pollutants, necessitating careful handling and disposal to prevent release into the environment.[2]

Hazard Category Presumed Classification (based on structural analogs)
Acute Toxicity, OralCategory 4 (Harmful if swallowed)
Acute Toxicity, DermalCategory 4 (Harmful in contact with skin)
Acute Toxicity, InhalationCategory 4 (Harmful if inhaled)
Skin IrritationCategory 2 (Causes skin irritation)
Eye IrritationCategory 2A (Causes serious eye irritation)

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling 2-(1H-benzimidazol-2-yl)propan-2-ol in any form (pure, in solution, or as waste), it is imperative to wear appropriate personal protective equipment.

Essential PPE:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully fastened laboratory coat must be worn.

  • Respiratory Protection: All handling of the compound and its waste should be performed within a certified chemical fume hood to minimize inhalation risk.[3][4]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert colleagues in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal the hazardous waste container and dispose of it according to the procedures outlined in the following sections.

Proper Disposal Procedures

The disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Waste Container: Collect all waste containing 2-(1H-benzimidazol-2-yl)propan-2-ol in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material, such as glass or polyethylene.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "2-(1H-benzimidazol-2-yl)propan-2-ol" and its CAS number: "59336-52-6".

  • Incompatible Wastes: Do not mix this waste with strong oxidizing agents, strong bases, amines, or strong reducing agents.[4] It should be stored separately from acids.

WasteSegregation cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Segregation Solid_Waste Solid 2-(1H-benzimidazol-2-yl)propan-2-ol (e.g., contaminated labware) Hazardous_Waste_Container Labeled Hazardous Waste Container '2-(1H-benzimidazol-2-yl)propan-2-ol' CAS: 59336-52-6 Solid_Waste->Hazardous_Waste_Container Liquid_Waste Liquid 2-(1H-benzimidazol-2-yl)propan-2-ol (e.g., solutions, reaction mixtures) Liquid_Waste->Hazardous_Waste_Container Incompatible_Waste Store Separately From: - Strong Oxidizers - Strong Bases - Strong Acids - Amines

Caption: Waste Segregation Workflow for 2-(1H-benzimidazol-2-yl)propan-2-ol.

Disposal of Empty Containers

Empty containers that previously held 2-(1H-benzimidazol-2-yl)propan-2-ol must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent, such as isopropanol or ethanol.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • Deface Label: After triple rinsing, deface or remove the original label on the container.

  • Final Disposal: The cleaned container can then typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.

Final Disposal Pathway

The ultimate disposal of the collected hazardous waste is managed through your institution's Environmental Health and Safety (EHS) office or equivalent department.

DisposalWorkflow Start Generation of 2-(1H-benzimidazol-2-yl)propan-2-ol Waste Segregate Segregate into Labeled Hazardous Waste Container Start->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Request_Pickup Submit Waste Pickup Request to EHS Office Store->Request_Pickup EHS_Collection EHS Collects and Transports Waste to a Licensed Facility Request_Pickup->EHS_Collection Final_Disposal Final Disposal via Incineration or other Approved Method EHS_Collection->Final_Disposal

Caption: Overall Disposal Workflow for 2-(1H-benzimidazol-2-yl)propan-2-ol Waste.

Step-by-Step Final Disposal:

  • Secure Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible chemicals.

  • Request Pickup: Once the container is full or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS office.

  • Professional Disposal: The EHS office will arrange for the collection and transportation of the waste to a licensed hazardous waste disposal facility. High-temperature incineration is a common and effective method for the disposal of organic chemical waste.

Potential for Chemical Degradation (for specialized applications)

For high-concentration benzimidazole wastewater, advanced oxidation processes have been shown to be effective. A study on the treatment of industrial benzimidazole wastewater demonstrated that a combination of micro-electrolysis (ME) and the Fenton technique could achieve a high rate of degradation.[2] This process ultimately breaks down the benzimidazole compounds into simpler, less hazardous substances like oxalic acid.[2] Such methods are typically employed at an industrial scale or by specialized waste treatment facilities and are not recommended for routine laboratory-scale disposal without the proper engineering controls and expertise.

Conclusion

The proper disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol is a critical responsibility for all laboratory personnel. By adhering to the principles of hazard identification, proper PPE usage, and systematic waste management, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific EHS guidelines, as they may have additional requirements for the management of hazardous chemical waste.

References

  • American Elements. 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol | CAS 59336-52-6. Available from: [Link]

  • PubChem. Benzimidazole. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Benzimidazolepropanol. National Center for Biotechnology Information. Available from: [Link]

  • PubMed. Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. 2018. Available from: [Link]

  • ResearchGate. Environmentally sustainable disposal of expired albendazole medication and its role in the protection of mild steel. 2021. Available from: [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 2-(1H-benzimidazol-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document is designed to empower you with the knowledge to manage this chemical confidently and safely, ensuring the integrity of your research and the protection of all laboratory personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling 2-(1H-benzimidazol-2-yl)propan-2-ol. The following table outlines the mandatory PPE, their specifications, and the rationale behind their use.

Protection AreaRequired EquipmentStandards & SpecificationsKey Considerations
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.[3][4]Must conform to EN 166 (EU) or be NIOSH (US) approved.[3][4]Essential for protecting against potential splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5]Inspect gloves for any signs of degradation or punctures before use.[2]Change gloves immediately if contaminated. Thoroughly wash hands after handling.[3][4]
Flame-resistant lab coat.Should be fully buttoned to provide maximum coverage.[2]Protects against splashes and minimizes skin contact.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6][7]A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during a spill.[4][7]Avoid the formation and inhalation of dust or vapors.[3][6]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical for minimizing risks during the handling and disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol.

Step 1: Pre-Handling Preparation
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Area Preparation: Ensure the work area, ideally a chemical fume hood, is clean and free of clutter.[7]

  • Safety Equipment Check: Verify that a safety shower and eyewash station are readily accessible.[5]

  • PPE Inspection: Inspect all PPE for any damage or defects before use.[3]

Step 2: Safe Handling Protocol
  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe in any dust or vapors.[4][6]

  • Hygienic Practices: Do not eat, drink, or smoke in the laboratory area.[8][9] Wash hands thoroughly after handling the compound.[4][6]

  • Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[4][6]

Step 3: Spill Management
  • Evacuate: In the event of a spill, immediately evacuate the area.[2]

  • Alert: Notify your supervisor and the relevant safety personnel at your institution.[2]

  • Containment: If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[5][6]

  • Cleanup: Trained personnel wearing appropriate PPE should clean the spill.[2]

  • Disposal of Cleanup Materials: All materials used for cleaning up the spill must be treated as hazardous waste.[2]

Step 4: Disposal Protocol
  • Waste Classification: All waste containing 2-(1H-benzimidazol-2-yl)propan-2-ol must be treated as hazardous chemical waste.[5]

  • Waste Collection: Collect all waste in a dedicated, clearly labeled, and sealed container.[5] The label should include the full chemical name.

  • Container Management: Do not overfill waste containers. Ensure they are securely sealed.[5]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company.[7]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.[5] Dispose of the cleaned containers as instructed by your institution's guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling and disposal process for 2-(1H-benzimidazol-2-yl)propan-2-ol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Risk Assessment prep_area Area Preparation prep_risk->prep_area prep_safety Safety Equipment Check prep_area->prep_safety prep_ppe PPE Inspection prep_safety->prep_ppe handle_ppe Don PPE prep_ppe->handle_ppe handle_contact Prevent Contact handle_ppe->handle_contact handle_hygiene Hygienic Practices handle_contact->handle_hygiene handle_storage Proper Storage handle_hygiene->handle_storage spill Spill? handle_storage->spill disp_class Waste Classification disp_collect Waste Collection disp_class->disp_collect disp_manage Container Management disp_collect->disp_manage disp_prof Professional Disposal disp_manage->disp_prof spill->disp_class No spill_evac Evacuate spill->spill_evac Yes spill_alert Alert spill->spill_alert Yes spill_contain Contain spill->spill_contain Yes spill_clean Clean-up spill->spill_clean Yes spill_clean->disp_class

Caption: A simplified workflow for the safe handling and disposal of 2-(1H-benzimidazol-2-yl)propan-2-ol.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]

  • Loba Chemie. (2016, April 29). BENZIMIDAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. Retrieved from [Link]

  • Yousif, Q. A., Fadel, Z., Abuelela, A., & Bedair, M. A. (2021, June 19). Environmentally sustainable disposal of expired albendazole medication and its role in the protection of mild steel. IOP Conference Series: Earth and Environmental Science, 790(1), 012072. Retrieved from [Link]

  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Benzimidazolepropanol. PubChem Compound Database. Retrieved from [Link]

  • PubMed. (2018, April 15). Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Australian Government Department of Health. (2020, June 30). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment. Retrieved from [Link]

  • Washington State University. (n.d.). 2-Propanol_2015-11-25.docx. Retrieved from [Link]

  • Chemical Suppliers. (n.d.). SAFETY DATA SHEET PROPAN-2-OL TECH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. Retrieved from [Link]

  • American Elements. (n.d.). 2-(1H-1,3-benzodiazol-2-yl)propan-2-ol. Retrieved from [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。